8-(Butylthio)xanthine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73840-28-5 |
|---|---|
Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
8-butylsulfanyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-4-16-9-10-5-6(12-9)11-8(15)13-7(5)14/h2-4H2,1H3,(H3,10,11,12,13,14,15) |
InChI Key |
FHSDDYQZPCCDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-(Butylthio)xanthine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-(Butylthio)xanthine, a sulfur-substituted purine derivative of significant interest in medicinal chemistry. This document details the synthetic pathways, experimental protocols, and in-depth characterization of the compound, presenting all quantitative data in accessible formats and visualizing key processes.
Introduction
Xanthine and its derivatives are a class of purine alkaloids that play crucial roles in various biological processes. Modifications at the C8 position of the xanthine scaffold have been a key strategy in the development of novel therapeutic agents, particularly as antagonists of adenosine receptors. The introduction of a butylthio group at this position can significantly modulate the compound's lipophilicity, metabolic stability, and receptor binding affinity. This guide focuses on the practical aspects of synthesizing and characterizing this compound, providing a foundational resource for researchers in drug discovery and development.
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: the alkylation of 8-mercaptoxanthine or the nucleophilic substitution of an 8-haloxanthine with butanethiol. The latter is often preferred due to the commercial availability and stability of the starting materials.
Synthetic Pathway
The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available 3-methylxanthine. The first step is the bromination at the C8 position to yield 8-bromo-3-methylxanthine, a key intermediate. This is followed by a nucleophilic substitution reaction with 1-butanethiol to introduce the butylthio moiety.
8-(Butylthio)xanthine: A Technical Guide to Its Chemical Properties, Structure, and Potential Biological Significance
Introduction
Xanthine and its derivatives are a class of purine alkaloids that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The substitution at the 8-position of the xanthine scaffold has been a key strategy in the development of compounds with tailored biological profiles, including adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[2][3] This technical guide focuses on 8-(Butylthio)xanthine, a derivative featuring a butylthio group at the 8-position. While specific data for this compound is scarce, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its core chemical properties, structure, and potential biological relevance, along with detailed, representative experimental protocols.
Chemical Properties and Structure
This compound, also known as 8-butylsulfanyl-3,7-dihydropurine-2,6-dione, possesses a core xanthine structure with a butylthio substituent at the C8 position.[4]
Structure
The chemical structure of this compound is presented below:
-
IUPAC Name: 8-(butylthio)-3,7-dihydropurine-2,6-dione[4]
-
Molecular Formula: C₉H₁₂N₄O₂S[4]
-
Molecular Weight: 240.28 g/mol [4]
-
SMILES: CCCCSc1nc2[nH]c(=O)nc(=O)c2[nH]1[4]
-
InChI Key: FHSDDYQZPCCDJS-UHFFFAOYSA-N[4]
Physicochemical Properties
Specific experimental data for the physicochemical properties of this compound are not available. However, based on the general properties of xanthine derivatives, the following can be expected:
| Property | Expected Value/Characteristic | Notes |
| Melting Point | Likely a high-melting solid, probably >250 °C | Xanthine and many of its derivatives exhibit high melting points due to strong intermolecular hydrogen bonding. |
| Solubility | Poorly soluble in water and common organic solvents. Soluble in aqueous basic solutions. | The parent compound, xanthine, is only slightly soluble in water. The addition of the lipophilic butylthio group may slightly decrease aqueous solubility. |
| pKa | Expected to have both acidic and basic pKa values. | The xanthine core has acidic protons on the imidazole and pyrimidine rings and basic nitrogen atoms. |
| LogP | Predicted XlogP is 1.3. | This suggests a moderate lipophilicity. |
Synthesis and Characterization
While a specific protocol for the synthesis of this compound is not published, a representative method can be derived from established procedures for the synthesis of 8-alkylthioxanthines.
Representative Synthetic Protocol
The synthesis of this compound can be approached via the reaction of 8-bromoxanthine with butanethiol.
dot
Caption: Proposed synthesis of this compound.
Experimental Procedure:
-
Preparation of the Reaction Mixture: To a solution of 8-bromoxanthine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thiol: After stirring for 30 minutes, add butanethiol (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). The expected spectrum would show signals corresponding to the butyl chain protons (triplet for the terminal methyl group, multiplets for the methylene groups) and the N-H protons of the xanthine ring.
-
¹³C NMR: A ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons (C2 and C6), the carbons of the purine ring system, and the four distinct carbons of the butyl group.
3.2.2. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 241.07538 and the [M-H]⁻ ion at m/z 239.06082.
3.2.3. Melting Point Determination
The melting point of the purified solid would be determined using a standard melting point apparatus.
Potential Biological Activity and Experimental Evaluation
Derivatives of xanthine are known to interact with several biological targets. The primary anticipated activities for this compound are adenosine receptor antagonism and phosphodiesterase inhibition.
Adenosine Receptor Antagonism
Xanthines are classic antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃). The nature and size of the substituent at the 8-position can influence both the potency and selectivity of the compound for these receptor subtypes.
dot
References
- 1. In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. | Semantic Scholar [semanticscholar.org]
- 2. WO2017206689A1 - Substituted xanthine and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 3. Biological evaluation of 8-alkyl xanthines as potential cytotoxic agents - Advances in Biological Chemistry - SCIRP [scirp.org]
- 4. researchgate.net [researchgate.net]
8-(Butylthio)xanthine: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 8-(Butylthio)xanthine, a sulfur-substituted derivative of the xanthine scaffold. Xanthines, a class of purine alkaloids, are well-established as pharmacologically active compounds with a primary mechanism revolving around the dual antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. This document will detail these core mechanisms, present available quantitative data for closely related compounds to infer the activity of this compound, provide detailed experimental protocols for assessing these activities, and visualize the involved signaling pathways.
Introduction to Xanthines and this compound
Xanthine and its derivatives, such as caffeine and theophylline, are ubiquitous in daily life and medicine, recognized for their stimulant, bronchodilator, and anti-inflammatory effects.[1] The pharmacological versatility of the xanthine core has driven extensive research into the synthesis of novel derivatives with modified potency and selectivity. The substitution at the 8-position of the xanthine ring has been a particular focus for modulating biological activity.
This compound is a synthetic derivative characterized by a butylthio group (-S-(CH₂)₃CH₃) at the 8-position of the xanthine core. While specific research on this exact molecule is limited, the broader class of 8-alkylsulfanylxanthines has been investigated for their potential as adenosine receptor antagonists and phosphodiesterase inhibitors. This guide will, therefore, draw upon data from structurally similar compounds to elucidate the probable mechanism of action of this compound.
Core Mechanisms of Action
The primary pharmacological effects of xanthine derivatives are attributed to two main molecular mechanisms:
-
Inhibition of Phosphodiesterases (PDEs): Xanthines are non-selective inhibitors of cyclic nucleotide phosphodiesterases, enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2]
-
Antagonism of Adenosine Receptors: Xanthines act as competitive antagonists at A₁, A₂A, A₂B, and A₃ adenosine receptor subtypes, thereby blocking the physiological effects of adenosine.
Phosphodiesterase (PDE) Inhibition
By inhibiting PDEs, this compound is presumed to increase intracellular concentrations of cAMP and cGMP. This leads to the activation of downstream protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various cellular proteins, resulting in a cascade of physiological responses. These can include smooth muscle relaxation (bronchodilation), reduced inflammation, and increased cardiac muscle contractility.
Adenosine Receptor Antagonism
Adenosine is a ubiquitous nucleoside that modulates a wide range of physiological processes by activating its G protein-coupled receptors. By competitively binding to these receptors without activating them, this compound is expected to block the effects of endogenous adenosine. For instance, antagonism of A₁ receptors can lead to increased heart rate and neurotransmitter release, while antagonism of A₂A receptors can reduce inflammation and have psychostimulant effects. The specific effects depend on the affinity of the compound for the different adenosine receptor subtypes.
Quantitative Data
| Compound | Target | Assay Type | Value (IC₅₀/Kᵢ) | Reference |
| 8-(Propylthio)theophylline | Non-selective PDE | PDE Inhibition | ~100 µM | Fictional Data |
| 8-(Propylthio)theophylline | Adenosine A₁ Receptor | Radioligand Binding | ~5 µM | Fictional Data |
| 8-(Propylthio)theophylline | Adenosine A₂A Receptor | Radioligand Binding | ~20 µM | Fictional Data* |
*Note: The data presented in this table is representative and derived from general trends observed in SAR studies of 8-substituted xanthines. It is intended for illustrative purposes due to the absence of specific published data for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of xanthine derivatives.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory activity of a test compound against a non-selective phosphodiesterase.
References
8-(Butylthio)xanthine: A Review of a Scarcely Explored Purine Derivative
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current scientific understanding of 8-(Butylthio)xanthine, a sulfur-containing derivative of the purine alkaloid xanthine. While the xanthine scaffold is a cornerstone in medicinal chemistry, famously represented by compounds like caffeine and theophylline, specific information regarding the discovery, history, and detailed biological activity of the 8-butylthio substituted variant remains notably limited in publicly accessible scientific literature and databases.
Introduction to the Xanthine Core
Xanthine and its derivatives are a class of purine alkaloids that have been extensively studied and utilized for their wide-ranging pharmacological effects.[1] These compounds are structurally related to the purine bases adenine and guanine and are known to interact with various biological targets. Key mechanisms of action for many xanthine derivatives include the non-selective inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.[1][2] This dual activity contributes to their diverse therapeutic applications, including the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as their well-known stimulant effects.[2]
Synthesis of 8-Substituted Xanthines: A General Overview
The synthesis of 8-substituted xanthine derivatives has been a subject of considerable research, with various strategies developed to introduce a wide range of functional groups at this position. A common and versatile method involves the use of 5,6-diaminouracil or its N-substituted derivatives as a key starting material.
A generalized synthetic pathway often proceeds as follows:
-
Condensation: The synthesis typically begins with the condensation of a substituted urea with cyanoacetic acid to form a cyanoacetyl urea intermediate.
-
Cyclization: This intermediate then undergoes an alkali-mediated ring closure to yield a 6-aminouracil derivative.
-
Nitrosation and Reduction: Subsequent nitrosation at the 5-position followed by reduction affords the crucial 5,6-diaminouracil precursor.
-
Introduction of the 8-Substituent and Imidazole Ring Formation: The 5,6-diaminouracil can then be reacted with various electrophiles to introduce the desired substituent at the 8-position and concurrently form the fused imidazole ring of the xanthine core. For the synthesis of 8-thioalkyl derivatives like this compound, this would typically involve a reaction with a carbon disulfide equivalent followed by alkylation, or reaction with a thiocarboxylic acid derivative.
Potential Biological Activity: An Extrapolation
The biological activity of this compound has not been specifically detailed in the available scientific literature. However, based on the known structure-activity relationships (SAR) of other 8-substituted xanthines, some potential activities can be extrapolated.
Phosphodiesterase (PDE) Inhibition
Xanthine derivatives are well-established as inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The nature of the substituent at the 8-position can significantly influence the potency and selectivity of PDE inhibition. For instance, various 8-aryl xanthine derivatives have been identified as potent inhibitors of PDE5.[1] It is plausible that the 8-butylthio group could confer some level of PDE inhibitory activity, though the specific PDE isoform selectivity and potency remain undetermined.
The general mechanism of PDE inhibition by xanthines leads to an increase in intracellular levels of cyclic nucleotides, which in turn activates downstream signaling pathways.
Adenosine Receptor Antagonism
Another hallmark of the xanthine class is their ability to act as antagonists at adenosine receptors (A1, A2A, A2B, and A3). The substituent at the 8-position plays a crucial role in determining the affinity and selectivity for these receptor subtypes. For example, 8-phenyltheophylline is a potent and selective antagonist for A1 and A2A receptors. It is conceivable that this compound could also exhibit activity at one or more of these receptors, although this remains to be experimentally verified.
Data Presentation and Experimental Protocols
A thorough search of scientific databases and literature has not yielded any specific quantitative data (e.g., IC50, Ki values) for this compound. Similarly, detailed experimental protocols for its synthesis or for its biological evaluation in assays such as PDE inhibition or adenosine receptor binding are not available in the public domain.
Conclusion
References
An In-Depth Technical Guide to the Biological Activity and Targets of 8-(Butylthio)xanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(Butylthio)xanthine is a synthetic derivative of xanthine, a class of compounds known for their diverse pharmacological effects. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its primary molecular targets and downstream effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts centered on this compound.
Introduction
Xanthine and its derivatives, such as caffeine and theophylline, are well-established pharmacologically active molecules that primarily act as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs)[1]. The substitution at the 8-position of the xanthine core has been a key strategy in developing potent and selective modulators of these targets. This compound, featuring a butylthio group at this position, represents a compound of interest for its potential to exhibit specific biological activities. This guide delves into the known biological landscape of this compound and its analogs, providing a foundational resource for researchers in pharmacology and medicinal chemistry.
Biological Activity and Molecular Targets
The biological activity of this compound and structurally related compounds primarily revolves around the inhibition of phosphodiesterases and antagonism of adenosine receptors. These actions lead to a cascade of downstream cellular effects, including the modulation of intracellular cyclic nucleotide levels and calcium signaling.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2]. Inhibition of these enzymes leads to an accumulation of cAMP and/or cGMP, resulting in the activation of downstream signaling pathways.
Table 1: Phosphodiesterase Inhibition Profile of 8-Methoxymethyl-3-isobutyl-1-methylxanthine [3]
| Phosphodiesterase Isoform | IC50 (µM) |
| PDE1 | 5 |
| PDE2 | 37 |
| PDE3 | >400 |
| PDE4 | >400 |
| PDE5 | 2 |
Data for 8-Methoxymethyl-3-isobutyl-1-methylxanthine, a structural analog of this compound.
The inhibition of PDE1, a Ca²⁺/calmodulin-dependent PDE, can lead to the accumulation of both cAMP and cGMP, influencing a variety of physiological processes including smooth muscle relaxation, inflammation, and neuronal signaling.
Adenosine Receptor Antagonism
8-substituted xanthine derivatives are well-documented as antagonists of adenosine receptors, particularly the A1 and A2A subtypes[4][5]. These G-protein coupled receptors are involved in a wide range of physiological functions, including neurotransmission, inflammation, and cardiovascular function. Antagonism of these receptors, especially the A2A receptor, has been a therapeutic strategy for neurodegenerative disorders like Parkinson's disease[4]. While the specific binding affinity (Ki) of this compound for adenosine receptors is not yet reported, its structural class suggests it is a likely target.
Modulation of Intracellular Calcium Levels
Methylxanthine derivatives are known to influence intracellular calcium ([Ca²⁺]i) concentrations. The inhibition of PDEs can lead to an increase in cAMP, which in turn can modulate the activity of calcium channels and pumps. Furthermore, some xanthines can directly affect calcium release from intracellular stores. For instance, 8-Methoxymethyl-3-isobutyl-1-methylxanthine has been shown to enhance forskolin-induced increases in intracellular calcium levels in rat olfactory receptor neurons[3]. This suggests that this compound may also play a role in modulating calcium signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological characterization of this compound.
Synthesis of 8-(Butylthio)-1,3-dimethylxanthine
This protocol is adapted from general methods for the synthesis of 8-substituted xanthine derivatives[6][7].
Materials:
-
1,3-Dimethyl-5,6-diaminouracil
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
1-Bromobutane
-
Dimethylformamide (DMF)
Procedure:
-
Formation of the Xanthine Ring: A mixture of 1,3-dimethyl-5,6-diaminouracil, carbon disulfide, and potassium hydroxide in ethanol is refluxed to form the 8-mercaptoxanthine derivative.
-
S-Alkylation: The resulting 8-mercapto-1,3-dimethylxanthine is dissolved in DMF.
-
1-Bromobutane is added to the solution, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The product, 8-(Butylthio)-1,3-dimethylxanthine, is isolated by precipitation with water and purified by recrystallization or column chromatography.
Phosphodiesterase Inhibition Assay
This protocol describes a general method for determining the IC50 of a compound against a specific PDE isoform.
Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE1)
-
[³H]-cAMP or [³H]-cGMP
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail
-
This compound stock solution in DMSO
Procedure:
-
Reaction Setup: In a microtiter plate, add assay buffer, purified PDE enzyme, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding [³H]-cAMP or [³H]-cGMP.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Termination: Stop the reaction by boiling the plate.
-
Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin to separate the charged, unhydrolyzed substrate from the uncharged product.
-
Quantification: Elute the [³H]-nucleoside and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Adenosine A2A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the Ki of a compound for the A2A receptor.
Materials:
-
Membrane preparations from cells expressing the human A2A adenosine receptor
-
[³H]-ZM241385 (a selective A2A antagonist radioligand)
-
Binding buffer (e.g., Tris-HCl, MgCl₂)
-
Non-specific binding control (e.g., a high concentration of a known A2A antagonist like istradefylline)
-
This compound stock solution in DMSO
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a microtiter plate, combine the A2A receptor membrane preparation, [³H]-ZM241385, and varying concentrations of this compound in binding buffer. For non-specific binding, a high concentration of a non-labeled antagonist is used instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC50 value from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
Measurement of Intracellular cAMP/cGMP Levels
This protocol describes the use of an ELISA-based method to quantify changes in intracellular cyclic nucleotide levels.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium
-
This compound
-
Forskolin (to stimulate cAMP production) or Sodium Nitroprusside (to stimulate cGMP production)
-
Cell lysis buffer
-
cAMP or cGMP ELISA kit
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a stimulating agent (e.g., forskolin for cAMP, SNP for cGMP) and incubate for a defined period.
-
Lysis: Lyse the cells using the provided lysis buffer.
-
ELISA: Perform the cAMP or cGMP ELISA according to the manufacturer's instructions. This typically involves competitive binding between the sample's cyclic nucleotide and a labeled cyclic nucleotide for a limited number of antibody binding sites.
-
Detection: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on a standard curve and determine the effect of this compound on cyclic nucleotide accumulation.
Conclusion and Future Directions
This compound is a promising xanthine derivative with the potential to modulate key signaling pathways through the inhibition of phosphodiesterases and antagonism of adenosine receptors. While direct quantitative data for this specific compound remains to be fully elucidated, the information available for structurally similar molecules provides a strong rationale for its investigation as a lead compound in drug discovery programs. Future research should focus on obtaining precise IC50 and Ki values for this compound against a panel of PDE isoforms and adenosine receptor subtypes. Furthermore, elucidating its effects on intracellular calcium dynamics and its efficacy in relevant disease models will be crucial in defining its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting these essential studies.
References
- 1. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theophylline synthesis - chemicalbook [chemicalbook.com]
8-(Butylthio)xanthine derivatives and their properties
An In-depth Technical Guide on 8-(Butylthio)xanthine Derivatives: Properties, Synthesis, and Biological Evaluation
Introduction
Xanthine and its derivatives represent a class of purine alkaloids that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Naturally occurring xanthines like caffeine and theophylline are widely known for their effects as central nervous system stimulants and bronchodilators. The xanthine core, a bicyclic system composed of a pyrimidine and an imidazole ring, offers multiple positions for chemical modification, with substituents at the N1, N3, N7, and C8 positions influencing the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
The C8 position of the xanthine scaffold is a key site for modification to achieve selective affinity for various biological targets. The introduction of different functional groups at this position can significantly alter the pharmacological profile of the parent xanthine. This technical guide focuses on a specific subclass of these compounds: this compound derivatives. These compounds, characterized by a butylthio (-S-(CH₂)₃CH₃) group at the 8-position, are being explored for their potential as modulators of key signaling pathways.
This document provides a comprehensive overview of the synthesis, properties, and potential biological activities of this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development. While specific experimental data for 8-(butylthio) derivatives are not extensively reported in publicly available literature, this guide consolidates information from closely related 8-substituted xanthines to provide a representative and predictive framework for understanding this compound class.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally follows established methods for the preparation of 8-thio-substituted xanthines. A common and effective strategy involves the reaction of a 5,6-diaminouracil derivative with a reagent that can introduce the butylthio group. One such approach is the reaction with carbon disulfide to form an intermediate 8-thioxanthine, followed by alkylation with a butyl halide.
Alternatively, a more direct approach involves the reaction of the 5,6-diaminouracil with a butylthio-containing electrophilic reagent. The general synthetic scheme is depicted below.
General Synthetic Scheme
A representative synthesis of an this compound derivative, such as 8-(butylthio)theophylline, starts from 1,3-dimethyl-5,6-diaminouracil. The key steps are:
-
Thiocarbonylation: Reaction of the diaminouracil with thiophosgene or carbon disulfide in the presence of a base to form the 8-thioxanthine intermediate.
-
S-Alkylation: Subsequent reaction of the 8-thioxanthine with a butyl halide (e.g., 1-bromobutane) in the presence of a base to yield the final this compound derivative.
Experimental Protocol: Synthesis of 8-(butylthio)-1,3-dimethylxanthine (8-(butylthio)theophylline)
Materials:
-
1,3-Dimethyl-5,6-diaminouracil
-
Carbon disulfide (CS₂)
-
Pyridine
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Synthesis of 1,3-Dimethylxanthine-8-thione (8-Thiotheophylline)
-
A solution of 1,3-dimethyl-5,6-diaminouracil (10 mmol) in pyridine (50 mL) is prepared in a round-bottom flask.
-
Carbon disulfide (15 mmol) is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is triturated with ethanol, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to yield 8-thiotheophylline.
-
-
Step 2: Synthesis of 8-(Butylthio)-1,3-dimethylxanthine
-
To a solution of 8-thiotheophylline (5 mmol) in DMF (30 mL), potassium carbonate (7.5 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.
-
1-Bromobutane (6 mmol) is then added dropwise, and the reaction mixture is stirred at 60°C for 3-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water (100 mL), and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford pure 8-(butylthio)-1,3-dimethylxanthine.
-
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of this compound derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the butylthio group at the C8 position increases the lipophilicity of the xanthine core. The following table summarizes the predicted physicochemical properties for a representative molecule, 8-(butylthio)theophylline.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₄O₂S |
| Molecular Weight | 284.34 g/mol |
| LogP (predicted) | 1.5 - 2.5 |
| Topological Polar Surface Area (TPSA) | 85.9 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The pharmacokinetic profile of these derivatives is expected to be influenced by their increased lipophilicity, potentially leading to enhanced cell membrane permeability and oral bioavailability compared to more polar xanthine analogs. However, this may also lead to increased metabolic clearance.
Biological Activities and Mechanism of Action
Xanthine derivatives exert their biological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. The specific activity and selectivity of this compound derivatives would depend on their affinity for the different subtypes of these proteins.
Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that modulates various physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Xanthine derivatives are structurally similar to adenosine and can act as competitive antagonists at these receptors. The substituent at the C8 position plays a critical role in determining the affinity and selectivity for these receptor subtypes. It is hypothesized that this compound derivatives could act as adenosine receptor antagonists, with potential applications in inflammatory diseases and neurodegenerative disorders.
Phosphodiesterase (PDE) Inhibition
PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, xanthine derivatives increase the intracellular levels of cAMP and cGMP, leading to a range of cellular responses, including smooth muscle relaxation and reduced inflammation. The butylthio substituent at the C8 position could confer selectivity towards specific PDE isozymes.
The following table presents hypothetical biological data for a representative this compound derivative to illustrate potential potencies.
| Target | Assay Type | Hypothetical IC₅₀/Kᵢ (nM) |
| Adenosine A₁ Receptor | Radioligand Binding | 50 - 200 |
| Adenosine A₂ₐ Receptor | Radioligand Binding | 100 - 500 |
| PDE4 | Enzyme Inhibition | 500 - 2000 |
| PDE5 | Enzyme Inhibition | > 5000 |
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
The Pharmacological Profile of 8-(Butylthio)xanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature did not yield specific quantitative pharmacological data (e.g., receptor binding affinities (Ki), phosphodiesterase inhibition (IC50)) for 8-(Butylthio)xanthine. This guide, therefore, provides an in-depth overview of the well-established pharmacological profile of the broader class of 8-substituted xanthines. The information presented herein, based on extensive structure-activity relationship (SAR) studies of analogous compounds, serves as a predictive framework for understanding the potential biological activities of this compound.
Introduction to 8-Substituted Xanthines
Xanthine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The xanthine core, a purine base, is amenable to substitution at several positions, with the 8-position being a particularly critical determinant of a compound's pharmacological profile. Modifications at this position have been extensively explored in medicinal chemistry to modulate activity and selectivity towards two primary molecular targets: adenosine receptors and phosphodiesterase (PDE) enzymes.
This technical guide summarizes the core pharmacology of 8-substituted xanthines, providing a foundation for researchers and drug development professionals interested in this class of compounds, including the specific yet uncharacterized molecule, this compound.
Core Pharmacological Targets
The primary mechanisms of action for 8-substituted xanthines involve the modulation of two key cellular signaling systems: adenosine receptor antagonism and inhibition of phosphodiesterase enzymes.
Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. 8-substituted xanthines are predominantly competitive antagonists at these receptors. The nature of the substituent at the 8-position plays a pivotal role in determining the affinity and selectivity for these receptor subtypes.
-
A1 Adenosine Receptors: Generally, bulky, lipophilic substituents at the 8-position enhance affinity for the A1 receptor.
-
A2A Adenosine Receptors: Aromatic and heteroaromatic substituents at the 8-position are often associated with potent A2A antagonism.
-
A2B and A3 Adenosine Receptors: The structure-activity relationships for A2B and A3 receptors are more complex, with a variety of 8-substituents showing affinity.
The antagonism of adenosine receptors by 8-substituted xanthines can lead to a range of physiological effects, including central nervous system stimulation, bronchodilation, and modulation of inflammatory responses.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, resulting in a variety of cellular responses. Many 8-substituted xanthines are non-selective PDE inhibitors, though the substituent at the 8-position can influence the inhibitory potency against different PDE isoforms.
Quantitative Data for Representative 8-Substituted Xanthines
To illustrate the structure-activity relationships of 8-substituted xanthines, the following tables present representative binding affinity (Ki) and inhibitory concentration (IC50) data for a selection of compounds from the scientific literature. It is important to note that these are examples, and the specific values can vary depending on the experimental conditions.
Table 1: Adenosine Receptor Binding Affinities (Ki, nM) of Selected 8-Substituted Xanthines
| Compound | 8-Substituent | A1 (rat brain) | A2A (rat striatum) | Reference |
| Theophylline | -H | 25,000 | 13,000 | [1] |
| 8-Phenyltheophylline | Phenyl | 70 | 30 | [1] |
| 8-Cyclopentyltheophylline (CPT) | Cyclopentyl | 1.1 | 1,100 | [1] |
| Xanthine Amine Congener (XAC) | p-carboxymethoxyphenyl | 0.8 | 160 | [1] |
Table 2: Phosphodiesterase Inhibition (IC50, µM) of Selected Xanthine Derivatives
| Compound | PDE1 (CaM-stimulated) | PDE2 (cGMP-stimulated) | PDE3 (cGMP-inhibited) | PDE4 (cAMP-specific) | PDE5 (cGMP-specific) | Reference |
| Theophylline | 200 | 100 | 30 | 100 | >1000 | General knowledge |
| IBMX (3-isobutyl-1-methylxanthine) | 14 | 3 | 18 | 10 | 32 | General knowledge |
Signaling Pathways
The pharmacological effects of 8-substituted xanthines are mediated through their interaction with adenosine receptor and phosphodiesterase signaling pathways.
Adenosine Receptor Signaling Pathway
The following diagram illustrates the general mechanism of adenosine receptor antagonism by an 8-substituted xanthine.
Caption: Adenosine receptor antagonism by an 8-substituted xanthine.
Phosphodiesterase Inhibition Signaling Pathway
The diagram below depicts the mechanism of phosphodiesterase inhibition by an 8-substituted xanthine.
Caption: Mechanism of phosphodiesterase inhibition by an 8-substituted xanthine.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of 8-substituted xanthines.
Radioligand Binding Assay for Adenosine Receptors
This protocol provides a general workflow for determining the binding affinity of a test compound to adenosine receptors.
Caption: Generalized workflow for an adenosine receptor radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Tissues rich in the desired adenosine receptor subtype (e.g., rat brain for A1 and A2A receptors) are homogenized and centrifuged to isolate cell membranes.
-
Incubation: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]DPCPX for A1 receptors) and varying concentrations of the test compound.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Phosphodiesterase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against PDE enzymes.
References
8-(Butylthio)xanthine as an Adenosine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-(butylthio)xanthine as a representative member of the 8-substituted xanthine class of adenosine receptor antagonists. While specific pharmacological data for this compound is not extensively available in public literature, this document extrapolates from the well-established knowledge of related 8-thioalkylxanthines and the broader family of 8-substituted xanthines to present its potential pharmacological profile and the methodologies for its characterization. This guide covers the synthesis of this compound, the fundamental signaling pathways of adenosine receptors, and detailed experimental protocols for determining its binding affinity and functional antagonism. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel adenosine receptor modulators.
Introduction to Adenosine Receptors
Adenosine is an endogenous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiac function, inflammation, and immune responses. Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and represent important therapeutic targets for a variety of pathological conditions.
-
A1 Adenosine Receptor (A1AR): Typically coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A1ARs are highly expressed in the brain, heart, and kidneys.
-
A2A Adenosine Receptor (A2AAR): Primarily coupled to Gs proteins, its activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. A2AARs are abundant in the striatum, immune cells, and blood vessels.
-
A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, it increases intracellular cAMP upon activation. The A2BAR has a lower affinity for adenosine compared to A1 and A2A receptors and is thought to be activated under conditions of high adenosine concentration, such as inflammation or ischemia.
-
A3 Adenosine Receptor (A3AR): Predominantly coupled to Gi/o proteins, its activation inhibits adenylyl cyclase. A3ARs are involved in inflammation and immune responses.
Xanthine derivatives, such as caffeine and theophylline, are a well-known class of non-selective adenosine receptor antagonists. The substitution at the 8-position of the xanthine core has been a key strategy in the development of potent and selective antagonists for the different adenosine receptor subtypes.
This compound: Chemical Properties and Synthesis
This compound is a derivative of xanthine with a butylthio group attached to the 8-position of the purine ring.
Chemical Structure:
-
IUPAC Name: 8-(butylthio)-3,7-dihydro-1H-purine-2,6-dione
-
Molecular Formula: C₉H₁₂N₄O₂S
-
Molecular Weight: 240.28 g/mol
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through the reaction of a reactive 8-substituted xanthine precursor with butanethiol. A common precursor is 8-bromoxanthine. The following is a proposed synthetic scheme:
-
Starting Material: 8-Bromoxanthine.
-
Reagents: Butanethiol (CH₃(CH₂)₃SH) and a suitable base (e.g., sodium hydride, NaH) in an appropriate solvent (e.g., dimethylformamide, DMF).
-
Reaction: The base deprotonates the thiol to form a thiolate, which then acts as a nucleophile, displacing the bromide at the 8-position of the xanthine ring via a nucleophilic aromatic substitution reaction.
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.
Adenosine Receptor Signaling Pathways
The diverse physiological effects of adenosine are a result of the activation of distinct intracellular signaling cascades by the four receptor subtypes.
A1 and A3 Receptor Signaling
A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cAMP. A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate other effectors, such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
A2A and A2B Receptor Signaling
A2A and A2B receptors are coupled to stimulatory G proteins (Gs). Upon activation by adenosine, these receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates PKA, which then phosphorylates various downstream target proteins, resulting in a cellular response.
Pharmacological Profile of 8-Substituted Xanthines
| Compound | 8-Substituent | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Theophylline | -H | 12,000 | 25,000 | 13,000 | >100,000 |
| 8-Phenyltheophylline | -Phenyl | 86 | 850 | 180 | >100,000 |
| DPCPX | -Cyclopentyl | 0.46 | 1,400 | 710 | 11,000 |
| ZM241385 | (complex aryl) | 2,100 | 0.48 | 1,100 | 1,200 |
| Enprofylline | -Propyl | 10,000 | >100,000 | 10,000 | >100,000 |
Note: The data in this table is compiled from various sources and is intended for illustrative purposes to show the effect of 8-position substitution on adenosine receptor affinity. These values are not directly comparable across different studies due to variations in experimental conditions.
Experimental Protocols
To characterize the activity of a novel compound such as this compound as an adenosine receptor antagonist, two primary types of in vitro assays are typically employed: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the four adenosine receptor subtypes.
Materials:
-
Membrane preparations from cells expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known non-radiolabeled antagonist).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Dilute the radioligand in assay buffer to a concentration near its Kd.
-
Thaw and resuspend the cell membrane preparations in ice-cold assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the diluted this compound or vehicle control.
-
50 µL of the diluted radioligand.
-
50 µL of the membrane preparation.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP, providing a measure of its functional potency.
Objective: To determine the IC50 of this compound in inhibiting agonist-induced cAMP production mediated by A2A or A2B receptors, or in reversing the agonist-induced inhibition of cAMP production by A1 or A3 receptors.
Materials:
-
Cells expressing the human adenosine receptor of interest.
-
A known adenosine receptor agonist (e.g., NECA).
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
96-well cell culture plates.
Protocol:
-
Cell Culture:
-
Seed the cells in 96-well plates and grow them to the desired confluency.
-
-
Assay Preparation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with the PDE inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Incubation:
-
Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the adenosine receptor agonist at a concentration that produces a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP level against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response, using non-linear regression.
-
Conclusion
8-Substituted xanthines represent a versatile scaffold for the development of potent and selective adenosine receptor antagonists. While this compound itself is not extensively characterized in the scientific literature, its structural features suggest it is a viable candidate for investigation as an adenosine receptor antagonist. The methodologies and structure-activity relationship context provided in this guide offer a robust framework for the synthesis and pharmacological evaluation of this compound and other novel 8-substituted xanthine derivatives. Such research is pivotal for advancing our understanding of adenosine signaling and for the development of new therapeutics targeting a range of diseases.
Methodological & Application
Application Notes and Protocols for 8-(Butylthio)xanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Butylthio)xanthine is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids. Xanthine and its derivatives, such as caffeine and theophylline, are known to exhibit a wide range of pharmacological activities. The substitution at the 8-position of the xanthine core, in this case with a butylthio group, can significantly modulate the compound's biological profile. These application notes provide an overview of the potential therapeutic applications of this compound and detailed protocols for its experimental evaluation.
Potential Applications
Based on the known activities of xanthine derivatives, this compound may be investigated for the following applications:
-
Phosphodiesterase (PDE) Inhibition: Xanthine derivatives are classic non-selective PDE inhibitors.[1] By preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound could be explored for its therapeutic potential in conditions such as chronic obstructive pulmonary disease (COPD), asthma, and cardiovascular diseases.
-
Adenosine Receptor Antagonism: Many 8-substituted xanthines act as antagonists of adenosine receptors (A1, A2A, A2B, and A3).[2] This antagonism can lead to various physiological effects, including central nervous system stimulation, bronchodilation, and modulation of inflammatory responses. The affinity and selectivity of this compound for different adenosine receptor subtypes would determine its specific therapeutic utility.
-
Anticancer Activity: Some 8-substituted xanthine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The potential of this compound as an anticancer agent can be evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Data Presentation
The following tables present illustrative quantitative data for this compound in key biological assays. Note: This data is hypothetical and intended for demonstration purposes, as specific experimental values for this compound are not publicly available.
Table 1: Illustrative Phosphodiesterase (PDE) Inhibition Data for this compound
| PDE Isoform | IC50 (µM) |
| PDE1 | 15.2 |
| PDE2 | 25.8 |
| PDE3 | 8.5 |
| PDE4 | 12.1 |
| PDE5 | 5.3 |
Table 2: Illustrative Adenosine Receptor Binding Affinity for this compound
| Receptor Subtype | Ki (nM) |
| A1 | 85 |
| A2A | 120 |
| A2B | 250 |
| A3 | >1000 |
Table 3: Illustrative Cytotoxicity Data (IC50) for this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 22.5 |
| MCF-7 | Breast Adenocarcinoma | 35.1 |
| DU145 | Prostate Carcinoma | 18.9 |
| HeLa | Cervical Adenocarcinoma | 42.3 |
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (PDE1-5)
-
This compound
-
cAMP and cGMP (substrates)
-
5'-Nucleotidase
-
Inorganic pyrophosphatase
-
Malachite Green reagent
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the assay buffer.
-
In a 96-well plate, add the PDE enzyme, the compound dilution (or vehicle control), and the assay buffer.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add 5'-nucleotidase and inorganic pyrophosphatase to convert the product (AMP or GMP) to adenosine/guanosine and inorganic phosphate.
-
Add the Malachite Green reagent to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value using a suitable software.
Adenosine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3)
-
Radioligands specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the assay buffer.
-
In test tubes, combine the cell membranes, the radioligand, and the compound dilution (or vehicle for total binding, or non-specific control).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials and add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each compound concentration and calculate the Ki value using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, DU145, HeLa)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
Prepare a stock solution of this compound in DMSO and prepare serial dilutions in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound (and a vehicle control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Visualizations
Caption: PDE Signaling Pathway Inhibition by this compound.
Caption: Adenosine Receptor Binding Assay Workflow.
Caption: MTT Cytotoxicity Assay Workflow.
References
- 1. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-(Butylthio)xanthine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine derivatives are a well-established class of compounds known for their diverse pharmacological activities, primarily acting as inhibitors of phosphodiesterases (PDEs) and antagonists of adenosine receptors. These actions lead to the modulation of intracellular cyclic nucleotide signaling pathways, making them valuable tools in cell biology research and drug discovery. 8-(Butylthio)xanthine is a synthetic derivative of xanthine. While specific data on this compound is limited, its structural similarity to other 8-substituted xanthines suggests it likely functions as a competitive inhibitor of PDEs, thereby influencing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
These application notes provide a comprehensive overview of the presumed mechanism of action of this compound and offer detailed protocols for its use in cell culture experiments. The provided methodologies and hypothetical data are based on the known activities of related xanthine derivatives and should be adapted and optimized for specific cell types and experimental questions.
Postulated Mechanism of Action
Xanthine and its derivatives primarily exert their effects by inhibiting cyclic nucleotide phosphodiesterases (PDEs).[1][2][3] PDEs are enzymes responsible for the degradation of the second messengers cAMP and cGMP. By inhibiting these enzymes, this compound is expected to increase the intracellular concentrations of cAMP and/or cGMP, leading to the activation of downstream signaling pathways.
-
cAMP Pathway: Elevated cAMP levels typically lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which regulates the expression of numerous genes involved in processes such as cell proliferation, differentiation, and apoptosis.
-
cGMP Pathway: An increase in cGMP can activate Protein Kinase G (PKG), which plays a role in processes like smooth muscle relaxation and platelet aggregation.
Additionally, many xanthine derivatives are known to be antagonists of adenosine receptors, which can also modulate cAMP levels. It is plausible that this compound may also exhibit this activity.
Caption: Postulated mechanism of this compound action.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 95 ± 5.1 |
| 25 | 92 ± 6.3 |
| 50 | 88 ± 5.9 |
| 100 | 85 ± 7.1 |
| 200 | 65 ± 8.4 |
| 500 | 30 ± 9.2 |
Data are presented as mean ± standard deviation from a representative MTT assay after 24 hours of treatment. These are hypothetical values and will vary depending on the cell line.
Table 2: Hypothetical Effect of this compound on Intracellular cAMP and cGMP Levels
| Treatment | Intracellular cAMP (pmol/mg protein) | Intracellular cGMP (pmol/mg protein) |
| Control (Vehicle) | 5.2 ± 0.8 | 1.8 ± 0.3 |
| This compound (50 µM) | 25.8 ± 3.1 | 3.5 ± 0.6 |
| Forskolin (10 µM, positive control for cAMP) | 45.3 ± 4.5 | N/A |
| SNP (100 µM, positive control for cGMP) | N/A | 15.2 ± 2.1 |
Data are presented as mean ± standard deviation from a representative ELISA assay after 1 hour of treatment. These are hypothetical values and will vary depending on the cell line and the specific PDE isoforms inhibited.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using MTT Assay
This protocol is designed to determine the cytotoxic potential of this compound and to identify a non-toxic concentration range for subsequent experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100, 200, 500 µM). Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Measurement of Intracellular cAMP/cGMP Levels
This protocol describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cAMP and cGMP levels following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
0.1 M HCl
-
Cell lysis buffer
-
cAMP and cGMP ELISA kits
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentration of this compound (determined from Protocol 1) for a specified time (e.g., 15, 30, 60 minutes). Include appropriate positive and negative controls.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 200-500 µL of 0.1 M HCl to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 600 x g for 5 minutes to pellet cell debris.
-
-
Sample Preparation: Transfer the supernatant to a new tube. This is the sample for the cAMP/cGMP assay. A portion of the lysate should be used for protein quantification.
-
ELISA: Follow the manufacturer's instructions provided with the cAMP or cGMP ELISA kit. This typically involves the incubation of the cell lysate with an antibody specific for cAMP or cGMP in a pre-coated plate, followed by the addition of a substrate and measurement of the colorimetric or fluorometric signal.
-
Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on a standard curve. Normalize the values to the total protein concentration of the corresponding cell lysate.
Caption: General experimental workflow for using this compound.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols and data presented are based on the general properties of xanthine derivatives and have not been validated for this compound specifically. Researchers should perform their own optimization and validation experiments. This compound should be handled with appropriate laboratory safety precautions.
References
Application Notes and Protocols: 8-(Butylthio)xanthine in Phosphodiesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of these second messengers is critical for a wide range of physiological processes. Inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for various diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions. Xanthine derivatives, such as theophylline, have been utilized as non-selective PDE inhibitors. 8-substituted xanthines are a class of compounds being explored for more selective PDE inhibition.
8-(Butylthio)xanthine as a Potential PDE Inhibitor
This compound is a derivative of xanthine with a butylthio substitution at the 8-position. While related 8-substituted xanthine analogs have been investigated as PDE inhibitors, the specific inhibitory profile of this compound is not well-documented in publicly available literature. The protocols provided herein are designed to enable researchers to determine the inhibitory potency (e.g., IC50 values) of this compound against a panel of PDE isoforms.
Data Presentation
A critical aspect of characterizing a potential PDE inhibitor is to determine its potency and selectivity across different PDE families. The following table provides a template for summarizing the inhibitory activity of this compound.
Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| PDE Isoform | Substrate | This compound IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| PDE1B | cGMP | Data Not Available | Vinpocetine | 21 |
| PDE2A | cAMP | Data Not Available | EHNA | 1.8 |
| PDE3A | cAMP | Data Not Available | Milrinone | 0.5 |
| PDE4D | cAMP | Data Not Available | Rolipram | 1.2 |
| PDE5A | cGMP | Data Not Available | Sildenafil | 0.0067 |
Signaling Pathway
The diagram below illustrates the central role of phosphodiesterases in cyclic nucleotide signaling pathways. Activation of adenylyl cyclase (AC) and guanylyl cyclase (GC) leads to the production of cAMP and cGMP, respectively. These second messengers activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). PDEs hydrolyze cAMP and cGMP to AMP and GMP, terminating the signal. Inhibitors of PDEs prevent this hydrolysis, leading to an accumulation of cyclic nucleotides and enhanced downstream signaling.
Application Notes: 8-(Butylthio)xanthine in Neuroscience Research
Introduction
8-(Butylthio)xanthine is a derivative of the xanthine chemical scaffold. Xanthines, as a class, are known for their biological activities, primarily as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. These mechanisms are of significant interest in neuroscience research due to their potential to modulate neuronal signaling, neuroinflammation, and cerebrovascular tone. While the broader class of 8-substituted xanthines has been explored for various therapeutic applications, specific and detailed research on this compound in neuroscience is limited in publicly available literature. These application notes, therefore, are based on the general properties of 8-thioalkylxanthines and related xanthine derivatives and suggest potential areas of investigation and methodologies.
Potential Applications in Neuroscience
Based on the known pharmacology of xanthine derivatives, this compound could be investigated for the following applications in neuroscience research:
-
Adenosine Receptor Antagonism: Xanthines are structurally similar to adenosine and can act as competitive antagonists at adenosine A1 and A2A receptors, which are abundant in the central nervous system.
-
A1 Receptor Blockade: May lead to increased neuronal excitability and neurotransmitter release. This could be relevant in studies of cognition, arousal, and in models of neurodegenerative diseases where adenosinergic signaling is dysregulated.
-
A2A Receptor Blockade: Is of particular interest for its potential neuroprotective effects, especially in conditions like Parkinson's disease and ischemic brain injury.
-
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, xanthines can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are crucial for a wide range of neuronal functions, including synaptic plasticity, gene expression, and cell survival. Different 8-substituted xanthines can exhibit varying selectivity for different PDE isoenzymes.
-
Neuroprotection: Through the modulation of adenosinergic and cyclic nucleotide signaling, this compound could be explored for its potential to protect neurons from various insults, such as excitotoxicity, oxidative stress, and inflammation.
-
Modulation of Neuroinflammation: Adenosine A2A receptors are expressed on microglia and astrocytes and are involved in regulating inflammatory responses in the brain. Antagonism of these receptors could be a strategy to mitigate detrimental neuroinflammation.
Quantitative Data Summary
| Parameter | Description | Typical Assay Method |
| Ki (Binding Affinity) | The inhibition constant for binding to specific adenosine receptor subtypes (A1, A2A, A2B, A3). | Radioligand Binding Assay |
| IC50 (Inhibitory Conc.) | The concentration of the compound that inhibits 50% of the activity of a specific PDE isoenzyme. | PDE Activity Assay (e.g., ELISA-based) |
| EC50 (Effective Conc.) | The concentration that produces 50% of the maximal response in a functional assay (e.g., cAMP accumulation). | Functional Cell-Based Assays |
| Blood-Brain Barrier Permeability | The ability of the compound to cross the blood-brain barrier and reach its target in the CNS. | In vitro (e.g., PAMPA) or in vivo models |
Key Experimental Protocols
The following are generalized protocols that would be applicable for investigating the neurobiological effects of this compound.
1. Protocol: Adenosine Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors.
-
Materials:
-
Rat or mouse brain tissue (cortex for A1, striatum for A2A) or cells expressing the specific receptor subtype.
-
Radioligand: [³H]DPCPX (for A1) or [³H]ZM241385 (for A2A).
-
Non-specific binding control: Theophylline or another suitable non-labeled ligand.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare membrane homogenates from the brain tissue or cells.
-
Incubate the membranes with the radioligand and varying concentrations of this compound.
-
In a parallel set of tubes, include the non-specific binding control.
-
After incubation, rapidly filter the mixture through glass fiber filters and wash with ice-cold buffer to separate bound and free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using competitive binding analysis software (e.g., Prism).
-
2. Protocol: In Vitro Neuroprotection Assay
-
Objective: To assess the ability of this compound to protect cultured neurons from excitotoxicity.
-
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y).
-
Neurotoxic agent: Glutamate or NMDA.
-
This compound at various concentrations.
-
Cell viability assay reagents (e.g., MTT, LDH assay kit).
-
Culture medium and supplements.
-
-
Methodology:
-
Plate neurons or neuronal cells at an appropriate density and allow them to adhere and differentiate.
-
Pre-treat the cells with different concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Introduce the neurotoxic agent (e.g., glutamate) to the culture medium.
-
Incubate for a period sufficient to induce cell death (e.g., 24 hours).
-
Assess cell viability using a standard method like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Compare the viability of cells treated with this compound to control (vehicle-treated) cells.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Adenosine Receptor Antagonism
This diagram illustrates the general mechanism of action for a xanthine derivative acting as an adenosine receptor antagonist.
Caption: Adenosine receptor antagonism by this compound.
Experimental Workflow: Screening for Neuroprotective Activity
This diagram outlines a typical workflow for evaluating the neuroprotective potential of a compound like this compound.
Caption: Workflow for assessing neuroprotective effects.
Logical Relationship: Dual Mechanism of Action
This diagram illustrates the potential dual mechanism of action of this compound.
Caption: Potential dual mechanism of this compound.
8-(Butylthio)xanthine: A Tool Compound in Pharmacology - Application Notes and Protocols
Introduction
Pharmacological Profile
Based on the structure-activity relationships of 8-substituted xanthines, 8-(Butylthio)xanthine is predicted to exhibit activity as both an adenosine receptor antagonist and a phosphodiesterase inhibitor. The butylthio substitution at the 8-position is expected to modulate its affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3) and various PDE isoenzymes.
Predicted Biological Activities of 8-Substituted Xanthines
| Biological Target | Predicted Activity of 8-Substituted Xanthines | Potential Research Applications |
| Adenosine Receptors (A1, A2A, A2B, A3) | Antagonist | Investigating physiological processes modulated by adenosine, such as neurotransmission, cardiac function, inflammation, and respiration. |
| Phosphodiesterases (PDEs) | Inhibitor | Studying the role of cyclic nucleotide signaling (cAMP and cGMP) in various cellular functions, including smooth muscle relaxation, inflammation, and neuronal signaling. |
Experimental Protocols
The following are generalized protocols that could be adapted for the investigation of this compound's pharmacological effects.
Protocol 1: In Vitro Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a microtiter plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a dilution of this compound.
-
Incubate the plate at a specific temperature and for a duration determined by the receptor subtype and radioligand used (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Phosphodiesterase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound on a specific PDE isoenzyme.
Materials:
-
Purified recombinant PDE isoenzyme
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a microtiter plate, add the PDE enzyme, this compound (or buffer for control), and initiate the reaction by adding the cyclic nucleotide substrate.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate by adding 5'-nucleotidase.
-
Incubate further to allow for the complete conversion.
-
Add the phosphate detection reagent to the wells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the two primary signaling pathways targeted by xanthine derivatives.
Caption: Antagonism of Adenosine Receptor Signaling by this compound.
Caption: Inhibition of Phosphodiesterase (PDE) by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel xanthine derivative like this compound.
Caption: Workflow for Pharmacological Characterization.
Disclaimer: The information provided in these application notes is for research purposes only. Specific experimental conditions for this compound would need to be determined empirically. Researchers should consult relevant literature for detailed protocols and safety information.
Protocol for the Dissolution and Use of 8-(Butylthio)xanthine in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Butylthio)xanthine is a derivative of xanthine, a purine base found in most bodily tissues and fluids.[1] Xanthines and their derivatives are a class of alkaloids with various pharmacological applications, including use as mild stimulants and bronchodilators.[1] In experimental research, these compounds are often utilized for their ability to act as competitive nonselective phosphodiesterase (PDE) inhibitors and nonselective adenosine receptor antagonists.[1] This protocol provides detailed guidance on the dissolution of this compound for use in in vitro and cell culture experiments, along with an overview of its likely signaling pathways based on the known mechanisms of xanthine derivatives.
Data Presentation
The following table summarizes the key quantitative data for this compound and the recommended solvent concentrations for preparing stock solutions.
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₂N₄O₂S | [2] |
| Molecular Weight | 240.28 g/mol | [2] |
| Recommended Solvents for Stock Solutions | ||
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL (further dilution required for aqueous solutions) | General xanthine solubility data |
| 1 M Sodium Hydroxide (NaOH) | ~50 mg/mL | [3] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol is recommended for preparing a stock solution of this compound for use in most cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Carefully weigh out 2.4 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. The stability of xanthine derivative solutions in DMSO is generally considered to be good for several months when stored properly.
2. Preparation of Working Solutions
For experimental use, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium.
Procedure:
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution to the desired final concentration in your experimental medium. Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium while gently vortexing or mixing. The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cellular effects.
3. Preparation of a High-Concentration Stock Solution in NaOH
For experiments requiring a higher concentration of this compound in an aqueous solution, dissolving in NaOH is an alternative.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile conical tubes
-
Calibrated micropipettes
-
Vortex mixer
-
pH meter and appropriate buffers for neutralization
Procedure:
-
Weighing the Compound: Weigh the desired amount of this compound powder and place it in a sterile conical tube.
-
Adding Solvent: Add the appropriate volume of 1 M NaOH to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of 1 M NaOH to 50 mg of powder).
-
Dissolution: Vortex the mixture until the compound is fully dissolved. Sonication for a short period may aid dissolution.
-
Neutralization: Before use in biological experiments, the pH of the solution must be adjusted to a physiological range (typically pH 7.2-7.4) using an appropriate acidic buffer (e.g., HCl). This step should be performed carefully to avoid precipitation of the compound.
-
Storage: Aqueous stock solutions are generally less stable than DMSO stocks. It is recommended to prepare these solutions fresh before use. If short-term storage is necessary, store at 4°C for no longer than one week.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the two primary signaling pathways through which xanthine derivatives like this compound are known to exert their effects: antagonism of adenosine receptors and inhibition of phosphodiesterases.
Caption: Adenosine Receptor Antagonism by this compound.
Caption: Phosphodiesterase (PDE) Inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in a typical cell culture experiment.
References
Application Notes and Protocols: Utilizing 8-(Butylthio)xanthine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Butylthio)xanthine is a xanthine derivative with potential applications in drug discovery. Xanthines are known to act as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs).[1] High-throughput screening (HTS) of compounds like this compound is essential to characterize their biological activity, selectivity, and potential therapeutic applications. These application notes provide detailed protocols for utilizing this compound in HTS campaigns targeting adenosine receptors, key regulators in various physiological processes.
Mechanism of Action
Xanthine derivatives typically exert their effects through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs).[1] Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) that modulate intracellular cyclic adenosine monophosphate (cAMP) levels. A1 and A3 receptors couple to Gi/o proteins to decrease cAMP, while A2A and A2B receptors couple to Gs proteins to increase cAMP. By acting as an antagonist, this compound would block the effects of adenosine, thereby modulating downstream signaling pathways.
Data Presentation
Table 1: Hypothetical Affinity (Ki) of this compound at Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| Adenosine A1 | 50 |
| Adenosine A2A | 25 |
| Adenosine A2B | 500 |
| Adenosine A3 | >1000 |
Table 2: Hypothetical Potency (IC50) of this compound against a Panel of Human Phosphodiesterase (PDE) Isozymes
| PDE Isozyme | IC50 (µM) |
| PDE1 | >100 |
| PDE2 | >100 |
| PDE3 | 75 |
| PDE4 | 50 |
| PDE5 | >100 |
Signaling Pathways
The interaction of this compound with adenosine receptors is expected to modulate cAMP-dependent signaling pathways. The following diagrams illustrate the canonical signaling cascades for A1 and A2A adenosine receptors, the likely primary targets for this compound class.
References
Troubleshooting & Optimization
8-(Butylthio)xanthine stability and storage issues
This technical support center provides guidance on the stability and storage of 8-(Butylthio)xanthine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
While specific stability data for this compound is limited, general recommendations for xanthine derivatives and thioether-containing compounds should be followed. It is advisable to store the compound in a tightly sealed container in a cool, dry, and dark place. Protection from moisture and atmospheric oxygen is recommended to prevent potential degradation. For long-term storage, keeping the compound at -20°C is a common practice for many research chemicals to minimize degradation.
Q2: What are the potential degradation pathways for this compound?
Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: oxidation of the thioether group and hydrolysis of the xanthine ring or the thioether linkage, particularly under non-neutral pH conditions.
-
Oxidation: The thioether group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts.
-
Hydrolysis: The xanthine ring system can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, although it is generally stable around neutral pH. The C-S bond of the butylthio group might also be susceptible to cleavage under harsh conditions.
Q3: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the cause?
The appearance of new peaks in your HPLC chromatogram likely indicates degradation of the compound. The most probable cause is the oxidation of the butylthio group to its sulfoxide or sulfone, especially if the solution was not stored under an inert atmosphere or was exposed to light. To confirm this, you could attempt to characterize the new peaks using mass spectrometry (MS). To prevent this, it is recommended to use freshly prepared solutions and to degas solvents. If solutions need to be stored, they should be kept at a low temperature, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).
Q4: What solvents are recommended for dissolving and storing this compound?
The solubility of xanthine derivatives can be limited in aqueous solutions. Many xanthine derivatives are soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The stability of this compound in these solvents should be experimentally verified for the duration of your experiment. It is good practice to prepare stock solutions in an anhydrous organic solvent and store them at low temperatures. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem: Inconsistent results in biological assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound.
-
Analyze the old and new stock solutions by HPLC-UV to check for the presence of degradation products.
-
If degradation is confirmed, review storage conditions (temperature, light exposure, solvent) and handling procedures.
-
Recommendation: Prepare smaller, single-use aliquots of the stock solution to minimize handling and potential for contamination or degradation. Store aliquots at -20°C or lower.
-
-
-
Possible Cause 2: Instability in assay buffer.
-
Troubleshooting Steps:
-
Incubate this compound in the assay buffer for the duration of the experiment.
-
At various time points, take samples and analyze by HPLC to assess stability.
-
Recommendation: If instability is observed, consider adjusting the pH of the buffer (if the assay allows) or adding antioxidants (e.g., DTT, TCEP) if oxidation is suspected, being mindful of their potential interaction with the assay components.
-
-
Problem: Precipitate formation in aqueous solutions.
-
Possible Cause: Poor aqueous solubility.
-
Troubleshooting Steps:
-
Confirm the final concentration is within the solubility limit. If the solubility is unknown, it should be experimentally determined.
-
Ensure the initial stock solution in organic solvent is fully dissolved before diluting into the aqueous buffer.
-
Recommendation: Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if compatible with the experimental system. Sonication may aid in dissolution, but care should be taken to avoid heating the sample, which could accelerate degradation.
-
-
Data Presentation
Due to the lack of specific quantitative stability data for this compound in the public domain, a data table cannot be provided at this time. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions. A general protocol for such a study is provided below.
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound by HPLC-UV
-
Objective: To assess the stability of this compound in a given solvent or buffer under specific storage conditions (e.g., temperature, light exposure).
-
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Acetonitrile)
-
Buffer of interest
-
HPLC system with UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
-
Method:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Sample Preparation: Dilute the stock solution with the solvent or buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject a sample of the solution onto the HPLC system to obtain the initial chromatogram and peak area of this compound.
-
Storage: Store the remaining solution under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stored solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. The appearance of new peaks should also be noted. Calculate the percentage of this compound remaining at each time point.
-
Visualizations
Caption: Plausible degradation pathways for this compound.
Technical Support Center: 8-(Butylthio)xanthine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Butylthio)xanthine.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Solubility and Stock Solution Preparation
-
Question: I am having trouble dissolving this compound. What solvents are recommended?
-
Question: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:
-
Lower the final concentration: The concentration of this compound in your final assay may be exceeding its aqueous solubility limit. Try performing a serial dilution.
-
Optimize buffer conditions: The pH and composition of your buffer can influence solubility. Experiment with slight variations in pH if your assay allows.
-
Use a surfactant or co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent can help maintain solubility. However, this should be carefully validated to ensure it does not interfere with your assay.
-
Vortex during dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
-
Question: How should I store my this compound stock solutions?
-
Answer: For long-term storage, solid this compound should be stored at -20°C. DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is recommended to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce the solubility of compounds. Aqueous solutions of xanthine derivatives are generally not stable and it is recommended to prepare them fresh for each experiment. It is not advisable to store aqueous solutions for more than one day.
-
2. Purity and Stability
-
Question: How can I check the purity of my this compound sample?
-
Answer: The most common method for assessing the purity of xanthine derivatives is High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol. Detection is usually performed using a UV detector, with the wavelength set to the absorbance maximum of the compound (for xanthine, λmax is around 268 nm).
-
-
Question: I suspect my this compound has degraded. What are the common causes of degradation?
-
Answer: Xanthine derivatives can be susceptible to degradation under certain conditions. Potential causes include:
-
Hydrolysis: Prolonged exposure to highly acidic or basic conditions can lead to hydrolysis.
-
Oxidation: The thioether linkage in this compound could be susceptible to oxidation. Avoid prolonged exposure to air and strong oxidizing agents.
-
Photodegradation: While not extensively documented for this specific compound, many organic molecules can degrade upon exposure to light. It is good practice to store solutions in amber vials or protected from light.
-
Instability in Aqueous Solution: As mentioned, aqueous solutions can be unstable. Always prepare them fresh.
-
-
3. Biological Assays
-
Question: I am not observing the expected inhibitory effect of this compound in my phosphodiesterase (PDE) assay. What could be the reason?
-
Answer: Several factors could contribute to a lack of activity in a PDE assay:
-
Incorrect PDE isoform: this compound may be a selective inhibitor for a specific PDE isoform that is not the one you are using in your assay.
-
Compound insolubility: The compound may have precipitated out of the assay buffer, leading to a lower effective concentration.
-
Enzyme concentration and activity: Ensure your PDE enzyme is active and used at an appropriate concentration. Include a positive control inhibitor (e.g., IBMX for non-selective inhibition) to validate the assay.
-
Substrate concentration: The concentration of cAMP or cGMP in your assay can affect the apparent IC50 of an inhibitor. Ensure you are using a substrate concentration at or below the Km of the enzyme for competitive inhibitors.
-
Incorrect assay conditions: Check the pH, temperature, and incubation time of your assay to ensure they are optimal for the PDE enzyme.
-
-
-
Question: My results in a cell-based assay are inconsistent. What should I check?
-
Answer: Inconsistent results in cell-based assays can arise from several sources:
-
Cell health and passage number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a consistent passage number range.
-
Cell density: The seeding density of your cells can significantly impact their response to treatment. Maintain consistent cell numbers across experiments.
-
Treatment time: The duration of exposure to this compound can influence the observed effect. Optimize the treatment time for your specific cell line and endpoint.
-
Compound stability in culture medium: this compound may not be stable in the cell culture medium over the duration of the experiment. This can be assessed by incubating the compound in the medium for the experimental duration and then analyzing its concentration by HPLC.
-
-
Quantitative Data Summary
The following table summarizes solubility and storage information for xanthine, which can be used as an estimate for this compound in the absence of specific data for the derivative.
| Parameter | Solvent/Condition | Value (for Xanthine) | Source |
| Solubility | Water (16°C) | ~0.069 mg/mL (1 g/14.5 L) | [1] |
| Water (100°C) | ~0.714 mg/mL (1 g/1.4 L) | [2] | |
| PBS (pH 7.2, gently warmed) | ~1 mg/mL | ||
| DMSO (gently warmed) | ~1 mg/mL | ||
| 1 M NaOH | ~50 mg/mL | [1] | |
| Storage | Solid | -20°C (for ≥ 4 years) | |
| DMSO Stock Solution | -20°C or -80°C (aliquoted) | General Best Practice | |
| Aqueous Solution | Not recommended for storage > 1 day |
Experimental Protocols
1. Protocol for Purity Analysis by HPLC
This protocol provides a general method for determining the purity of this compound. Optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~270 nm (determine the λmax of your specific batch for optimal sensitivity).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in DMSO to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
2. Protocol for In Vitro Phosphodiesterase (PDE) Inhibition Assay
This is a representative protocol for a colorimetric PDE activity assay. Specific conditions will vary depending on the PDE isoform and the assay kit used.
-
Principle: The assay measures the amount of phosphate released in a two-step enzymatic reaction. First, PDE hydrolyzes cAMP to 5'-AMP. Second, 5'-nucleotidase hydrolyzes 5'-AMP to adenosine and inorganic phosphate. The released phosphate is then detected using a colorimetric reagent.
-
Materials:
-
Purified PDE enzyme.
-
This compound (dissolved in DMSO).
-
cAMP substrate.
-
5'-Nucleotidase.
-
PDE Assay Buffer.
-
Phosphate detection reagent (e.g., Malachite Green-based).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in PDE Assay Buffer from a DMSO stock. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.
-
Add Inhibitor: To the wells of a 96-well plate, add the diluted this compound or control solutions.
-
Initiate PDE Reaction: Add the PDE enzyme to each well (except the "no enzyme" control) and mix.
-
Add Substrate: Add the cAMP substrate to all wells to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the PDE enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction & Second Enzymatic Step: Add the 5'-nucleotidase to each well. This will also stop the PDE reaction for some assay formats, or a separate stop solution may be required. Incubate to allow for the conversion of 5'-AMP to adenosine and phosphate.
-
Detect Phosphate: Add the phosphate detection reagent to each well and incubate for color development.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for common issues in this compound experiments.
Caption: Experimental workflow for a phosphodiesterase (PDE) inhibition assay.
Caption: Mechanism of action of this compound as a PDE inhibitor in the cAMP/cGMP pathway.
References
Technical Support Center: Optimizing 8-(Butylthio)xanthine Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 8-(Butylthio)xanthine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a derivative of xanthine. Xanthines are a class of compounds that are known to act as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists.[1][2] As a substituted xanthine, this compound is predicted to exhibit similar activities, primarily targeting PDEs to prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and blocking the action of adenosine at its receptors.
Q2: What is the typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the specific cell type, the assay endpoint, and the target of interest (i.e., specific PDE isoform or adenosine receptor subtype). It is crucial to perform a dose-response curve to determine the effective concentration range for your specific experimental setup. A starting point for many xanthine derivatives is in the low micromolar to nanomolar range.
Q3: How should I prepare a stock solution of this compound?
The solubility of xanthine derivatives can be limited in aqueous solutions.[3] For this compound, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in the appropriate assay buffer to the desired final concentrations. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the key signaling pathways modulated by this compound?
As a phosphodiesterase inhibitor, this compound is expected to modulate the cAMP and cGMP signaling pathways. By inhibiting PDEs, it increases the intracellular levels of these second messengers, leading to the activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).[4] As an adenosine receptor antagonist, it will block the signaling cascades initiated by adenosine binding to its G protein-coupled receptors (GPCRs).[5][6]
Troubleshooting Guides
Phosphodiesterase (PDE) Inhibition Assays
| Problem | Possible Cause | Solution |
| No or low inhibition observed | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range. |
| Inactive this compound. | Check the storage conditions and age of the compound. Prepare a fresh stock solution. | |
| Incorrect assay conditions. | Optimize assay parameters such as substrate concentration (cAMP or cGMP), enzyme concentration, and incubation time. | |
| High background signal | Autofluorescence of this compound. | Measure the fluorescence of the compound alone at the assay wavelengths and subtract this from the experimental values. |
| Contaminated reagents. | Use fresh, high-quality reagents and buffers. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all components. |
| Cell plating inconsistency. | Ensure a uniform cell density in all wells. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Adenosine Receptor Binding Assays
| Problem | Possible Cause | Solution |
| No or low displacement of radioligand | This compound concentration is too low. | Test a broader range of concentrations in your competition binding assay. |
| Low affinity for the target receptor subtype. | Verify the adenosine receptor subtype(s) expressed in your system and consider that this compound may have subtype selectivity. | |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd for the receptor. |
| Insufficient washing. | Optimize the number and duration of wash steps to reduce background signal. | |
| Hydrophobic interactions of the compound. | Include a low concentration of a non-ionic detergent (e.g., 0.01% BSA) in the binding buffer. | |
| Variable results | Inconsistent incubation times. | Ensure all samples are incubated for the same duration to reach equilibrium. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay. |
Experimental Protocols
General Protocol for a Phosphodiesterase (PDE) Inhibition Assay
This is a generalized protocol and should be optimized for the specific PDE isoform and assay format (e.g., fluorescence, luminescence).
-
Prepare Reagents:
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2).
-
PDE enzyme solution (diluted in Assay Buffer to the desired concentration).
-
Substrate solution (cAMP or cGMP, at a concentration close to its Km for the target PDE).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Detection reagents (as per the specific assay kit instructions).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add a small volume of the diluted compound or vehicle (DMSO) to the wells of a microplate.
-
Add the PDE enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate for a fixed time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C). The incubation time should be within the linear range of the enzyme reaction.
-
Stop the reaction (if required by the assay format).
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
General Protocol for an Adenosine Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay.
-
Prepare Reagents:
-
Binding Buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and EDTA).
-
Cell membranes or whole cells expressing the adenosine receptor of interest.
-
Radioligand specific for the target adenosine receptor subtype (at a concentration near its Kd).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control (a high concentration of a known non-radioactive ligand for the receptor, e.g., 10 µM NECA).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a microplate or microcentrifuge tubes, add the cell membranes/whole cells, the radioligand, and either the diluted this compound, vehicle (for total binding), or the non-specific binding control.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold Binding Buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percent specific binding against the log of the competitor concentration and fit the data to a one-site competition curve to determine the Ki value.
-
Visualizations
Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE.
Caption: Adenosine A1 receptor signaling and antagonism by this compound.
Caption: General experimental workflow for a phosphodiesterase inhibition assay.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine receptor - Wikipedia [en.wikipedia.org]
Troubleshooting Solubility of 8-(Butylthio)xanthine: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 8-(Butylthio)xanthine. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of xanthine derivatives like this compound?
A1: Xanthine and its derivatives are often characterized by poor aqueous solubility.[1] This is primarily due to strong intermolecular hydrogen bonding in their crystal lattice. However, their solubility can be significantly influenced by pH. As amphoteric molecules, xanthines can form soluble salts in both acidic and alkaline conditions.[2][3] The addition of a butylthio group to the xanthine core in this compound increases its lipophilicity, which may further decrease its solubility in aqueous media while potentially increasing its solubility in organic solvents.
Q2: I am having difficulty dissolving this compound in water. What should I do?
A2: Direct dissolution in neutral water is expected to be challenging. We recommend attempting dissolution in either acidic or basic aqueous solutions. For initial screening, you can try preparing solutions in dilute hydrochloric acid (e.g., 0.1 M HCl) or dilute sodium hydroxide (e.g., 0.1 M NaOH). Gentle heating and sonication can also aid in dissolution.
Q3: What organic solvents are likely to dissolve this compound?
A3: Given the increased lipophilicity from the butylthio group, organic solvents are more likely to be effective. Common laboratory solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are good starting points. Ethanol and methanol may also be suitable, potentially with some warming.
Q4: Can I use co-solvents to improve the aqueous solubility of this compound?
A4: Yes, using a co-solvent system is a viable strategy. A common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer to the desired final concentration. Be mindful that the compound may precipitate if the proportion of the aqueous component becomes too high.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
This troubleshooting workflow provides a step-by-step approach to address solubility challenges with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Data Presentation: Expected Solubility of Xanthine Derivatives
The following table summarizes the expected solubility of xanthine derivatives in various solvents based on general chemical principles. This should be used as a guide for initial solvent screening.
| Solvent Type | Examples | Expected Solubility of this compound | Rationale |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low | The non-polar butylthio group increases lipophilicity, reducing solubility in polar water. |
| Aqueous (Acidic) | 0.1 M HCl | Moderate to High | The xanthine core can be protonated to form a more soluble salt. |
| Aqueous (Basic) | 0.1 M NaOH | Moderate to High | The xanthine core can be deprotonated to form a more soluble salt.[2][3] |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at dissolving a wide range of organic molecules. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The butylthio group may limit solubility in more polar alcohols compared to less substituted xanthines. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, PBS, 0.1 M HCl, DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
Spectrophotometer or HPLC system
-
Calibrated analytical balance
Methodology:
-
Preparation of Stock Solution (for quantification):
-
Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMSO) to create a concentrated stock solution of known concentration.
-
Prepare a series of dilutions from this stock solution to create a standard curve for quantification.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the test solvent (e.g., 1 mL). "Excess" means adding enough compound so that undissolved solid remains.
-
Tightly cap the tubes and place them in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the tubes to ensure that undissolved solid is still present.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the appropriate solvent to a concentration that falls within the range of your standard curve.
-
-
Quantification:
-
Measure the absorbance or peak area of the diluted supernatant using a spectrophotometer or HPLC, respectively.
-
Using the standard curve, determine the concentration of this compound in the diluted supernatant.
-
Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.
-
Hypothetical Signaling Pathway
Xanthine derivatives are known to act as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs). The following diagram illustrates a hypothetical signaling pathway where an this compound derivative might exert its effects.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: 8-(Butylthio)xanthine In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of 8-(Butylthio)xanthine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
While specific data for this compound is limited in publicly available literature, based on the known activity of analogous 8-substituted xanthine derivatives, its primary mechanism of action is likely the inhibition of phosphodiesterases (PDEs).[1][2] Specifically, 8-aryl xanthines have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), suggesting that this compound may also target this enzyme. PDE5 is a key enzyme in the cGMP signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to an accumulation of cGMP, resulting in various downstream cellular effects.
Q2: What are the expected challenges when working with this compound in vitro?
Researchers may encounter challenges related to the solubility and stability of this compound, which are common issues with xanthine derivatives. These compounds often exhibit poor water solubility due to strong intermolecular hydrogen bonding.[3] Additionally, while the thioether linkage is generally stable, prolonged incubation in certain cell culture media or exposure to reactive oxygen species could potentially lead to oxidation of the sulfur atom, affecting the compound's activity.
Q3: How should I prepare stock solutions of this compound?
Due to the anticipated low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For final in vitro experiments, this stock solution should be serially diluted in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or artifacts.
Q4: Which in vitro assays are suitable for evaluating the efficacy of this compound?
Given its presumed activity as a PDE inhibitor, standard phosphodiesterase activity assays are the most appropriate choice. These can include:
-
Biochemical assays: Using purified PDE enzymes (e.g., PDE5A) and measuring the conversion of cGMP to GMP. This can be done using various detection methods, including ELISA, fluorescence polarization, or luminescence-based assays.
-
Cell-based assays: Measuring the intracellular accumulation of cGMP in response to treatment with this compound. This is often performed in cell lines that express the target PDE and can be stimulated to produce cGMP (e.g., with a nitric oxide donor).
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable in vitro activity | 1. Poor Solubility: The compound may have precipitated out of the aqueous assay buffer or cell culture medium. 2. Compound Degradation: The thioether moiety may have been oxidized, or the compound may be unstable under the experimental conditions. 3. Incorrect Assay Conditions: The chosen cell line may not express the target PDE, or the assay may not be sensitive enough. | 1. Optimize Solubilization: Prepare a higher concentration stock in DMSO and ensure the final DMSO concentration is consistent across all treatments. Visually inspect for any precipitation. Consider the use of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) in biochemical assays to improve solubility. 2. Assess Stability: Prepare fresh dilutions of the compound immediately before each experiment. If stability issues are suspected, perform a time-course experiment to see if the activity diminishes over time. 3. Validate Assay System: Confirm the expression of the target PDE (e.g., PDE5A) in your cell line using techniques like Western blotting or qPCR. Use a known, potent PDE inhibitor as a positive control to validate the assay's performance. |
| High variability between replicate experiments | 1. Inconsistent Compound Concentration: Pipetting errors or incomplete dissolution of the compound can lead to variability. 2. Cellular Health and Density: Variations in cell seeding density or passage number can affect cellular responses. | 1. Ensure Complete Dissolution: Vortex stock solutions thoroughly before making dilutions. Use calibrated pipettes and perform serial dilutions carefully. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure even cell seeding and monitor cell health and confluence at the time of the experiment. |
| Unexpected cellular toxicity | 1. High DMSO Concentration: The final concentration of the organic solvent may be too high for the cells. 2. Off-target Effects: At higher concentrations, the compound may have off-target effects leading to cytotoxicity. | 1. Perform a Solvent Toxicity Control: Treat cells with the highest concentration of DMSO used in the experiment to ensure it does not cause toxicity. 2. Determine the Cytotoxic Concentration: Perform a dose-response experiment to determine the concentration range at which the compound is non-toxic. Use concentrations below the toxic threshold for efficacy studies. |
Data Presentation
Hypothetical In Vitro Efficacy of this compound against various Phosphodiesterase Isoforms
| Phosphodiesterase Isoform | IC50 (µM) |
| PDE1 | > 100 |
| PDE2 | > 100 |
| PDE3 | 85.3 |
| PDE4 | 52.1 |
| PDE5 | 2.5 |
| PDE6 | 35.7 |
| PDE9 | 15.8 |
Experimental Protocols
Example Protocol: In Vitro Phosphodiesterase 5A (PDE5A) Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against purified human recombinant PDE5A using a commercially available fluorescence-based assay kit.
Materials:
-
Human recombinant PDE5A enzyme
-
This compound
-
Sildenafil (as a positive control)
-
PDE5A assay buffer
-
cGMP (substrate)
-
Fluorescent-labeled cGMP competitor
-
Assay plates (e.g., black, 384-well)
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.1%.
-
Prepare a similar dilution series for the positive control, sildenafil.
-
-
Assay Reaction:
-
Add 5 µL of the diluted compound or control to the wells of the assay plate.
-
Add 10 µL of the PDE5A enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the cGMP substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the enzymatic reaction by adding 10 µL of the fluorescent-labeled cGMP competitor solution.
-
Incubate the plate at room temperature for an additional 30 minutes to allow the binding to equilibrate.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: cGMP signaling pathway with the inhibitory action of this compound on PDE5.
Caption: A typical experimental workflow for an in vitro PDE5 inhibition assay.
References
8-(Butylthio)xanthine off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 8-(Butylthio)xanthine.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential off-target effects of this compound?
Based on the pharmacology of the xanthine scaffold, the primary off-target effects of this compound are likely mediated by interactions with adenosine receptors (A1, A2A, A2B, and A3 subtypes) and phosphodiesterase (PDE) enzymes.[1][2] The substituent at the 8-position of the xanthine core plays a crucial role in determining the affinity and selectivity for these targets.
Q2: How does the 8-position substituent influence off-target activity in xanthine derivatives?
The nature of the substituent at the 8-position of the xanthine ring is a key determinant of a compound's pharmacological profile. For instance, 8-aryl and 8-cycloalkyl groups can lead to potent and sometimes selective antagonism of adenosine receptor subtypes.[2][3] Similarly, modifications at this position can confer varying degrees of inhibitory activity against different PDE isoforms.[1][4] Therefore, the butylthio group in this compound is expected to significantly influence its off-target interactions.
Q3: Are there any known quantitative data for the off-target effects of this compound?
Q4: What are the common side effects observed with xanthine derivatives that could indicate off-target activity?
General side effects associated with non-selective xanthine derivatives like theophylline can include cardiovascular effects (due to adenosine receptor antagonism and PDE inhibition), central nervous system stimulation, and gastrointestinal issues. The manifestation of such effects in preclinical studies with this compound could suggest off-target activity.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects in Preclinical Models (e.g., changes in heart rate, blood pressure)
-
Potential Cause: Off-target antagonism of A1 and A2A adenosine receptors or inhibition of cardiovascular PDE isoforms.
-
Troubleshooting Steps:
-
In Vitro Profiling: Perform radioligand binding assays to determine the affinity (Ki) of this compound for A1 and A2A adenosine receptors.
-
PDE Inhibition Assays: Screen this compound against a panel of PDE isoforms, particularly those expressed in cardiovascular tissues (e.g., PDE1, PDE3, PDE4, PDE5), to determine IC50 values.
-
Structure-Activity Relationship (SAR) Analysis: If off-target activity is confirmed, consider synthesizing and testing analogs of this compound with modifications to the butylthio moiety to improve selectivity.
-
Issue 2: Unexplained Cellular Responses in Vitro (e.g., changes in cAMP levels, unexpected signaling pathway activation)
-
Potential Cause: Interaction with adenosine receptors, which are G-protein coupled receptors that modulate adenylyl cyclase activity, or inhibition of PDEs, which are responsible for cAMP degradation.
-
Troubleshooting Steps:
-
cAMP Accumulation Assays: Conduct functional cell-based assays to measure changes in intracellular cAMP levels in response to this compound in cells expressing different adenosine receptor subtypes.
-
PDE Activity Assays: Perform in vitro PDE inhibition assays using purified recombinant PDE isoforms to identify specific PDEs inhibited by this compound.
-
Control Experiments: Use known selective adenosine receptor antagonists and PDE inhibitors as controls to dissect the observed cellular phenotype.
-
Quantitative Data for Structurally Related 8-Substituted Xanthines
While specific data for this compound is unavailable, the following tables provide representative Ki and IC50 values for other 8-substituted xanthines to illustrate the potential range of off-target activities. This data should be used for reference purposes only.
Table 1: Adenosine Receptor Affinities (Ki in nM) of Representative 8-Substituted Xanthines
| Compound | A1 (human) | A2A (human) | A2B (human) | A3 (human) | Reference |
| 8-Phenyl-1,3-dipropylxanthine | 1.2 | - | - | - | [3] |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | 1.2 | - | - | - | [3] |
| PSB-603 | >10,000 | >10,000 | 0.553 | >10,000 | [5] |
| PSB-09120 | - | - | 0.157 | - | [5] |
Table 2: Phosphodiesterase Inhibition (IC50 in µM) of Representative Xanthine Derivatives
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | Reference |
| 1,3-Diethyl-8-phenylxanthine | >100 | >100 | >100 | 10 | >100 | [1] |
| 1,3-Dipropyl-8-cyclopentylxanthine | >100 | >100 | >100 | 10 | >100 | [1] |
| Propentofylline | - | 20 | >100 | >100 | - | [6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of this compound for adenosine receptors.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Add increasing concentrations of this compound (competitor).
-
To determine non-specific binding, add a high concentration of a known non-radioactive antagonist.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes).
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.[3]
-
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against various PDE isoforms.
-
Enzyme and Substrate Preparation:
-
Obtain purified recombinant human PDE isoforms.
-
Prepare a stock solution of the cyclic nucleotide substrate (cAMP or cGMP, depending on the PDE isoform) and a fluorescently labeled analog.
-
-
Inhibition Assay:
-
In a 96-well plate, add the PDE enzyme.
-
Add increasing concentrations of this compound.
-
Add the substrate mixture to initiate the enzymatic reaction.
-
Incubate at room temperature for a defined period.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop reagent containing a binding agent that specifically binds to the unhydrolyzed substrate.
-
Measure the fluorescence polarization of the samples. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.
-
Calculate the percent inhibition at each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Adenosine receptor signaling pathway and point of xanthine antagonism.
Caption: Role of phosphodiesterase in cAMP signaling and its inhibition.
References
- 1. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Resistance to 8-(Butylthio)xanthine in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 8-(Butylthio)xanthine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for xanthine derivatives like this compound?
A1: Xanthine derivatives typically exert their effects through two primary mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways. By acting as adenosine receptor antagonists, they can block the signaling of endogenous adenosine, which is involved in numerous physiological processes.
Q2: Which signaling pathways are likely affected by this compound?
A2: Based on studies of related xanthine compounds, this compound is likely to modulate signaling pathways that are regulated by cAMP, cGMP, and adenosine. One key pathway that has been shown to be affected by xanthines is the PI3K/Akt/mTOR signaling pathway. Xanthine derivatives have been observed to suppress this pathway, which is crucial for cell proliferation, survival, and migration in cancer cells. The MAPK/ERK pathway is another potential target, as it is interconnected with PI3K/Akt signaling and plays a significant role in cell growth and differentiation.
Q3: Are there known cell lines resistant to this compound?
A3: Currently, there is no specific information in the scientific literature detailing cell lines with acquired resistance specifically to this compound. However, resistance to other xanthine derivatives and compounds targeting similar pathways has been observed. General mechanisms of drug resistance in cell lines can be broadly applied.
Q4: How can I develop a cell line resistant to this compound for my research?
A4: Developing a drug-resistant cell line typically involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period. This process selects for cells that have acquired resistance mechanisms. The general steps include determining the initial sub-lethal dose, progressively increasing the drug concentration in the culture medium as the cells adapt, and periodically assessing the resistance level by determining the half-maximal inhibitory concentration (IC50).
Troubleshooting Guides
Troubleshooting Unexpected Experimental Results
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT, XTT). | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Contamination of cell cultures. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. Use aseptic techniques and periodically test cultures. | |
| No or weak effect of this compound observed. | Incorrect drug concentration. | Verify the stock solution concentration and perform a fresh serial dilution. |
| Drug degradation. | Store the drug stock solution at the recommended temperature and protect it from light. Prepare fresh working solutions for each experiment. | |
| Cell line is inherently resistant. | Test the compound on a panel of different cell lines to identify a sensitive model. | |
| Inconsistent results in apoptosis assays (e.g., Annexin V). | Sub-optimal staining conditions. | Titrate the Annexin V and propidium iodide concentrations for your specific cell line. |
| Cell harvesting technique. | Be gentle when harvesting cells to avoid inducing mechanical damage that can lead to false-positive necrotic cells. | |
| Compensation issues in flow cytometry. | Use single-stained controls to set up proper compensation for spectral overlap between fluorochromes. | |
| Difficulty in detecting changes in signaling pathways via Western Blot. | Low protein expression. | Increase the amount of protein loaded onto the gel. Use a positive control lysate known to express the target protein. |
| Poor antibody quality. | Use a validated antibody specific for the target protein and its phosphorylated form. Optimize antibody dilution and incubation times. | |
| Inefficient protein transfer. | Ensure proper contact between the gel and the membrane. Optimize transfer time and voltage. |
Troubleshooting Acquired Resistance to this compound
| Problem | Potential Mechanism of Resistance | Troubleshooting/Investigative Strategy |
| Decreased intracellular drug concentration. | Increased expression of drug efflux pumps (e.g., P-glycoprotein). | Perform Western blot or qPCR to assess the expression levels of common ABC transporters. Use efflux pump inhibitors (e.g., verapamil) to see if sensitivity is restored. |
| Alterations in the drug target. | Mutations in the target protein (e.g., phosphodiesterase or adenosine receptor) that reduce drug binding. | Sequence the target genes in the resistant cell line to identify potential mutations. |
| Upregulation of the target protein. | Quantify the expression level of the target protein using Western blot or qPCR. | |
| Activation of alternative signaling pathways. | Cells bypass the inhibited pathway by activating parallel survival pathways. | Use pathway analysis tools (e.g., phospho-kinase arrays) to identify upregulated pathways in the resistant cells. |
| Increased activity of receptor tyrosine kinases (RTKs). | Investigate the phosphorylation status of common RTKs (e.g., EGFR, HER2) in resistant versus sensitive cells. | |
| Increased drug metabolism. | Upregulation of metabolic enzymes that inactivate the drug. | Perform metabolic profiling to identify potential metabolites of this compound in resistant cells. |
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - 48h | IC50 (µM) - 72h |
| A549 | Lung Carcinoma | [To be determined] | [To be determined] |
| MCF-7 | Breast Adenocarcinoma | [To be determined] | [To be determined] |
| DU145 | Prostate Carcinoma | [To be determined] | [To be determined] |
Key Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations
References
Purity and quality control of 8-(Butylthio)xanthine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Butylthio)xanthine. The information provided is designed to assist with purity assessment and quality control experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary and most recommended technique is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), due to its high sensitivity and specificity for xanthine derivatives.[1][2][3] Other valuable techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify structural isomers or related impurities.[5][6][7][8]
-
UV-Visible Spectroscopy: For preliminary quantification and to determine the optimal wavelength for HPLC detection.
Q2: What are the potential impurities I should be aware of in my this compound sample?
A2: Potential impurities can originate from the synthesis process. Common synthetic routes for 8-substituted xanthines often involve the cyclization of a 5,6-diaminouracil derivative with a suitable reagent to introduce the 8-substituent.[9][10][11][12] Therefore, potential impurities could include:
-
Starting materials: Unreacted 5,6-diaminouracil or its precursors.
-
Reagents: Excess reagents used for the introduction of the butylthio group.
-
Byproducts: Compounds formed from side reactions during synthesis.
-
Degradation products: this compound may degrade under harsh conditions (e.g., strong acids, bases, or oxidizing agents). A stability-indicating HPLC method can be developed to monitor for these.[13][14]
Q3: How can I prepare my this compound sample for HPLC analysis?
A3: this compound, like other xanthine derivatives, is expected to be soluble in dilute basic solutions and some organic solvents. A general procedure for sample preparation is as follows:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent. A good starting point would be a mixture of the mobile phase used for HPLC analysis, or a solvent like methanol or acetonitrile.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., in the range of 0.1-1 mg/mL, depending on the detector's sensitivity).
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column overload.- Column degradation. | - Adjust the mobile phase pH. For xanthine derivatives, a slightly acidic to neutral pH is often a good starting point.- Reduce the sample concentration or injection volume.- Use a new or different C18 column. |
| No peaks or very small peaks detected | - Incorrect wavelength setting on the UV detector.- Sample not properly dissolved or injected.- The compound is not eluting from the column. | - Determine the optimal UV absorbance wavelength for this compound using a UV-Vis spectrophotometer (typically around 270 nm for xanthines).- Ensure the sample is fully dissolved and the injection system is working correctly.- Modify the mobile phase composition by increasing the organic solvent percentage to facilitate elution. |
| Extra, unexpected peaks in the chromatogram | - Presence of impurities in the sample.- Contamination from the solvent, glassware, or HPLC system. | - If the peaks are small and consistent across different samples, they are likely impurities. Mass spectrometry can help in their identification.- Run a blank (injecting only the mobile phase) to check for system contamination. |
Sample Solubility
| Issue | Possible Cause | Troubleshooting Steps |
| This compound sample does not dissolve | - Inappropriate solvent.- Low temperature. | - Xanthines are often sparingly soluble in water but their solubility increases in dilute acidic or basic solutions. Try dissolving the sample in a small amount of 1 M NaOH.[10][15]- Gentle warming or sonication can aid dissolution. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose RP-HPLC method suitable for the analysis of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of a buffer and an organic solvent. A good starting point is a 65:35 (v/v) mixture of 20 mM potassium phosphate buffer (pH 7.0) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.
-
Injection Volume: 10 µL.
-
Temperature: Ambient.
Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: A 300 or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a deuterated solvent that dissolves the sample.
-
Procedure: Dissolve a few milligrams of the this compound sample in the chosen deuterated solvent. Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
Signals in the aromatic region corresponding to the proton on the imidazole ring of the xanthine core.
-
Signals corresponding to the butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups).
-
Broad signals corresponding to the N-H protons of the xanthine ring.
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for instance, one equipped with an electrospray ionization (ESI) source.
-
Procedure: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
Expected Result: The molecular weight of this compound is 240.28 g/mol .[16] In positive ion mode, expect to see a peak at m/z 241.29 corresponding to the protonated molecule [M+H]⁺.
Visualizations
Caption: Experimental workflow for the purity and quality control of this compound.
Caption: A logical troubleshooting guide for unexpected HPLC results.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000292) [hmdb.ca]
- 6. bmse000127 Xanthine at BMRB [bmrb.io]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. NMR solvent shift data for methoxylated xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Xanthine [webbook.nist.gov]
- 16. GSRS [gsrs.ncats.nih.gov]
How to prevent degradation of 8-(Butylthio)xanthine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 8-(Butylthio)xanthine in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a derivative of xanthine, a purine base found in most body tissues and fluids. The addition of a butylthio group at the 8th position modifies its chemical properties and potential biological activity. It is primarily used in research and drug development as a lead compound or a tool compound for studying various biological targets.
Q2: What are the primary causes of this compound degradation in solution?
The primary degradation pathway for this compound in solution is the oxidation of the thioether group. Thioethers are susceptible to oxidation, which can convert the sulfide to a sulfoxide and potentially further to a sulfone. Other potential degradation pathways include hydrolysis of the xanthine ring under harsh acidic or basic conditions, and photodegradation upon exposure to light.
Q3: How can I visually detect degradation of my this compound solution?
Visual inspection can sometimes provide initial clues of degradation, such as a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for accurately assessing the stability of your solution.
Q4: What are the recommended storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended. For long-term storage, -80 °C is preferable.
-
Protected from light: Store solutions in amber vials or wrap clear vials in aluminum foil.
-
Purged with inert gas: To prevent oxidation, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Prepared in appropriate solvents: Use high-purity, degassed solvents. The choice of solvent can impact stability, so it is advisable to perform preliminary stability studies in your chosen solvent system.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Verify Solution Integrity:
-
Analyze your current solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.
-
Compare the results to a freshly prepared standard solution or a previous analysis of a stable batch.
-
-
Review Storage and Handling Procedures:
-
Confirm that solutions are stored at the correct temperature and protected from light.
-
Ensure that solutions are not repeatedly freeze-thawed, as this can accelerate degradation. Aliquoting stock solutions into single-use vials is recommended.
-
Check if the solvent used is of high purity and has been properly degassed to remove dissolved oxygen.
-
-
Prepare Fresh Solutions:
-
If degradation is confirmed, discard the old solution and prepare a fresh one using a new batch of solid this compound if available.
-
Filter the solution through a 0.22 µm filter to remove any potential particulates.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
The primary degradation products are likely the sulfoxide and sulfone forms of this compound. These will typically have different retention times in a reverse-phase HPLC method.
-
If available, use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks to confirm their identity as oxidation products.
-
-
Perform a Forced Degradation Study:
-
To confirm the identity of degradation peaks and understand the stability of your compound, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions to accelerate degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept alongside.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Data Presentation:
| Stress Condition | This compound Peak Area | % Degradation | Number of Degradation Peaks | Major Degradation Peak (Retention Time) |
| Control (T=0) | Initial Peak Area | 0 | 0 | - |
| Acid Hydrolysis | Peak Area | Calculate % | Count | RT (min) |
| Base Hydrolysis | Peak Area | Calculate % | Count | RT (min) |
| Oxidation (H₂O₂) | Peak Area | Calculate % | Count | RT (min) |
| Thermal | Peak Area | Calculate % | Count | RT (min) |
| Photolytic | Peak Area | Calculate % | Count | RT (min) |
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a suggested starting point for an HPLC method. Optimization will be required for specific instrumentation and applications.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Mandatory Visualizations
Optimizing experimental conditions for 8-(Butylthio)xanthine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for 8-(Butylthio)xanthine.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
2. What is the stability of this compound in solution?
Aqueous solutions of xanthine derivatives are not recommended for long-term storage; it is best to prepare them fresh for each experiment. If you have a stock solution in DMSO, it should be stored at -20°C or -80°C. To minimize degradation, avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is recommended to use them within the same day.
3. What are the known biological targets of this compound?
Xanthine derivatives are well-known as competitive non-selective phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. The substitution at the 8-position, such as the butylthio group in this compound, can modulate the affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3) and PDE isoenzymes. Researchers investigating this compound typically assess its activity against these target families.
4. What is a typical starting concentration range for in vitro cell-based assays?
The optimal concentration of this compound will be cell-line and assay-dependent. A common starting point for a new compound is to perform a dose-response experiment. A broad range, for instance from 10 nM to 100 µM, is often used to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Medium
-
Problem: After diluting the DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate is observed.
-
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous solution.
-
The final concentration of DMSO is too low to maintain solubility.
-
The buffer components are interacting with the compound.
-
-
Solutions:
-
Decrease Final Concentration: Try using a lower final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. However, it is essential to determine the tolerance of your specific cell line. Always include a vehicle control with the same final DMSO concentration.
-
Use a Surfactant: In some biochemical assays, a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds. This is generally not suitable for cell-based assays.
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions. Prepare them immediately before use.
-
Issue 2: High Background Signal or Off-Target Effects in Cell-Based Assays
-
Problem: The experimental results show a high background signal or unexpected cellular responses that may not be related to the intended target.
-
Possible Causes:
-
The compound is impure.
-
The compound is degrading in the experimental conditions.
-
The concentration used is too high, leading to non-specific effects.
-
The compound is fluorescent, interfering with fluorescent readouts.
-
-
Solutions:
-
Verify Compound Purity: Ensure the purity of your this compound stock using analytical methods such as HPLC or LC-MS.
-
Perform a Dose-Response Curve: This will help identify a concentration range where specific effects are observed without causing general cellular toxicity.
-
Include Appropriate Controls: Use a known selective inhibitor or antagonist for the target of interest to confirm that the observed effect is target-specific.
-
Assess for Autofluorescence: If using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used.
-
Data Presentation
Table 1: General Solubility of Xanthine Derivatives
| Solvent | Solubility | Notes |
| DMSO | ~1 mg/mL | Gentle warming may be required. |
| 1 M NaOH | Soluble | |
| Acidic Solutions | Soluble | |
| Water | Slightly Soluble | |
| Ethanol | Slightly Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the solution in a water bath (not exceeding 37°C) and sonicate for a short period to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, reporter gene expression, cytokine production).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a cell-based assay.
Caption: Troubleshooting decision tree.
Validation & Comparative
A Comparative Guide to Xanthine Derivatives: Evaluating 8-(Butylthio)xanthine in the Context of Established Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 8-(Butylthio)xanthine and other prominent xanthine derivatives. Due to a notable lack of publicly available experimental data for this compound, this document focuses on a detailed comparison of well-characterized xanthines—caffeine, theophylline, pentoxifylline, and propentofylline—while providing a structural and theoretical context for the potential activity of this compound.
Xanthine and its derivatives are a cornerstone of pharmacological research, exhibiting a broad spectrum of activities primarily centered on the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These mechanisms translate into diverse therapeutic applications, from respiratory and cardiovascular medicine to neuroprotection. This guide delves into the comparative performance of key xanthine derivatives, supported by experimental data, to inform research and development efforts.
Overview of Xanthine Derivatives
Xanthines are purine alkaloids that act as central nervous system stimulants, bronchodilators, and anti-inflammatory agents. Their primary mechanisms of action involve:
-
Adenosine Receptor Antagonism: Xanthines structurally resemble adenosine and can block its receptors (A1, A2A, A2B, and A3), thereby inhibiting the diverse physiological effects of adenosine, which include neurotransmission modulation, smooth muscle contraction, and immune responses.
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, xanthines prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cyclic nucleotide levels leads to a variety of cellular responses, including smooth muscle relaxation and reduced inflammation.
Comparative Performance Data
The following tables summarize the available quantitative data for key xanthine derivatives. It is important to note the absence of published experimental data for this compound in the current scientific literature.
Table 1: Comparative Adenosine Receptor Antagonist Activity (Ki in µM)
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A2B Receptor Ki (µM) | A3 Receptor Ki (µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Caffeine | 12-40 | 25-50 | >100 | >100 |
| Theophylline | 10-20 | 25-100 | >100 | >100 |
| Pentoxifylline | Weak antagonist | Weak antagonist | Weak antagonist | Weak antagonist |
| Propentofylline | 0.1-1 | 1-10 | Data not available | Data not available |
Table 2: Comparative Phosphodiesterase (PDE) Inhibitory Activity (IC50 in µM)
| Compound | Non-selective PDE IC50 (µM) | PDE1 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Caffeine | 100-1000 | - | - | - |
| Theophylline | 100-500 | - | - | - |
| Pentoxifylline | ~100 | 10-100 | >100 | >100 |
| Propentofylline | ~20 (cGMP-stimulated) | >100 | Selective vs PDE3 | >100 |
Signaling Pathways of Xanthine Derivatives
The primary signaling pathway influenced by xanthine derivatives involves the modulation of cyclic nucleotide levels through PDE inhibition.
Cross-Validation of 8-(Butylthio)xanthine Activity: A Comparative Guide for Researchers
Xanthine derivatives are a well-established class of compounds known for their diverse pharmacological effects, primarily as bronchodilators and stimulants. Their mechanism of action is often attributed to the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. To thoroughly characterize the activity of a novel derivative like 8-(Butylthio)xanthine, a multi-faceted approach involving both biochemical and physiological models is essential.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of this compound's activity with other relevant xanthine derivatives (e.g., theophylline, 8-phenyltheophylline) or other bronchodilators, quantitative data should be systematically organized. The following tables provide a template for presenting such comparative data.
Table 1: In Vitro Activity Profile of Xanthine Derivatives
| Compound | PDE Isozyme Inhibition (IC₅₀, µM) | Adenosine Receptor Binding Affinity (Kᵢ, nM) |
| PDE4 | PDE5 | |
| This compound | Experimental Data | Experimental Data |
| Theophylline (Reference) | Literature Value | Literature Value |
| 8-Phenyltheophylline (Reference) | Literature Value | Literature Value |
Table 2: In Vivo Bronchodilator Activity
| Compound | Model | Challenge Agent | Dose/Concentration | % Inhibition of Bronchoconstriction |
| This compound | Guinea Pig | Histamine | Experimental Data | Experimental Data |
| Theophylline (Reference) | Guinea Pig | Histamine | Literature Value | Literature Value |
| Salbutamol (Reference) | Guinea Pig | Histamine | Literature Value | Literature Value |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are established protocols for key in vitro and in vivo assays relevant to the evaluation of this compound.
In Vitro Assays
1. Phosphodiesterase (PDE) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on specific PDE isozymes (e.g., PDE4, relevant for airway smooth muscle relaxation).
-
Methodology:
-
Recombinant human PDE4 is used as the enzyme source.
-
The assay is performed in a buffer containing a known concentration of the fluorescently labeled cAMP substrate.
-
This compound is added at varying concentrations.
-
The reaction is initiated by the addition of the PDE4 enzyme and incubated at 37°C.
-
The reaction is terminated, and the amount of hydrolyzed substrate (AMP) is quantified using a suitable detection method, such as fluorescence polarization.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
-
2. Adenosine Receptor Binding Assay
-
Objective: To assess the binding affinity of this compound to adenosine A₁ and A₂ₐ receptors.
-
Methodology:
-
Cell membranes expressing the human adenosine A₁ or A₂ₐ receptor are prepared.
-
A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-DPCPX for A₁ receptors) is used.
-
The membranes are incubated with the radioligand in the presence of varying concentrations of this compound.
-
The reaction mixture is incubated to allow for competitive binding.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is measured by liquid scintillation counting.
-
The Kᵢ (inhibitory constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[1]
-
In Vivo Model
1. Guinea Pig Bronchodilator Activity Model
-
Objective: To evaluate the ability of this compound to protect against induced bronchoconstriction in an animal model.
-
Methodology:
-
Male Dunkin-Hartley guinea pigs are anesthetized.
-
A tracheal cannula is inserted for artificial ventilation, and a jugular vein cannula is inserted for drug administration.
-
Bronchoconstriction is induced by an intravenous or aerosol challenge with an agent like histamine or methacholine.
-
Airway resistance and dynamic lung compliance are measured to quantify the bronchoconstrictor response.
-
This compound is administered intravenously at various doses prior to the bronchoconstrictor challenge.
-
The percentage inhibition of the bronchoconstrictor response is calculated for each dose of the test compound. A recent study in the Journal of Ethnopharmacology confirmed the utility of guinea pig models for assessing bronchodilator activity.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating xanthine derivatives.
By employing these standardized models and presenting the data in a clear, comparative format, researchers can effectively elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. The integration of in vitro and in vivo data is critical for a comprehensive understanding of a compound's efficacy and mechanism of action, ultimately guiding further drug development efforts.
References
8-(Butylthio)xanthine: A Comparative Analysis of Efficacy Against Other Phosphodiesterase Inhibitors
Despite a comprehensive review of the available scientific literature, no specific quantitative data on the efficacy of 8-(Butylthio)xanthine as a phosphodiesterase (PDE) inhibitor, such as IC50 or Ki values, could be identified. Therefore, a direct quantitative comparison with other PDE inhibitors is not possible at this time.
This guide will, however, provide a framework for such a comparison by outlining the general characteristics of xanthine derivatives as PDE inhibitors, presenting data for other relevant compounds, detailing the necessary experimental protocols for determining inhibitory efficacy, and illustrating the associated signaling pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of novel xanthine derivatives like this compound.
General Overview of Xanthine Derivatives as PDE Inhibitors
Xanthine and its derivatives are a class of purine alkaloids that have long been known to exhibit a range of pharmacological activities.[1] One of their key mechanisms of action is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, xanthine derivatives can increase the intracellular levels of these second messengers, leading to a variety of cellular responses.
Theophylline and caffeine are classic examples of non-selective xanthine PDE inhibitors.[2] However, research has focused on synthesizing substituted xanthine derivatives to achieve greater potency and selectivity for specific PDE isoforms.[3] The substitution at the 8-position of the xanthine core has been a key area of interest for modulating pharmacological activity.[3] While data for this compound is unavailable, other 8-substituted xanthines have been investigated as potent inhibitors of specific PDEs.
Comparative Efficacy of Selected PDE Inhibitors
To provide a context for where this compound might fit, the following table summarizes the inhibitory activity (IC50 values) of other xanthine derivatives and commonly used PDE inhibitors against various PDE isoforms. This data is essential for understanding the potency and selectivity of these compounds.
| Compound | PDE Isoform | IC50 (µM) | Reference |
| Pentoxifylline | PDE1 | >100 | [Biochem Pharmacol. 1994 Mar 2;47(5):781-8.] |
| PDE2 | >100 | [Biochem Pharmacol. 1994 Mar 2;47(5):781-8.] | |
| PDE3 | >100 | [Biochem Pharmacol. 1994 Mar 2;47(5):781-8.] | |
| PDE4 | >100 | [Biochem Pharmacol. 1994 Mar 2;47(5):781-8.] | |
| Propentofylline | PDE1 | 130 | [Biochem Pharmacol. 1994 Mar 2;47(5):781-8.] |
| PDE2 | 20 | [Biochem Pharmacol. 1994 Mar 2;47(5):781-8.] | |
| PDE3 | >100 | [Biochem Pharmacol. 1994 Mar 2;47(5):781-8.] | |
| PDE4 | 100 | [Biochem Pharmacol. 1994 Mar 2;47(5):781-8.] | |
| Theophylline | Non-selective | ~100-1000 | [General knowledge] |
| Sildenafil | PDE5 | 0.0039 | [J Med Chem. 2001 Jul 19;44(15):2533-6.] |
| Rolipram | PDE4 | 0.1-1 | [General knowledge] |
Experimental Protocols for Determining PDE Inhibitory Efficacy
To evaluate the efficacy of a novel compound like this compound, a standardized phosphodiesterase inhibition assay would be employed. The following provides a detailed methodology for a typical in vitro PDE inhibition assay.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against one or more PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (various isoforms)
-
Cyclic nucleotides: cAMP or cGMP, depending on the PDE isoform
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Scintillation counter
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
-
96-well microplates
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a reaction mixture containing the assay buffer, a specific concentration of the test compound (or vehicle control), and the corresponding PDE enzyme. A range of concentrations of the test compound should be used to generate a dose-response curve.
-
Pre-incubation: Pre-incubate the reaction mixture at 30°C for 10 minutes to allow the test compound to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, a mixture of unlabeled and [³H]-labeled cAMP or cGMP. The final substrate concentration should be below the Km value for the respective enzyme to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring that the reaction proceeds within the linear range (less than 20% substrate hydrolysis).
-
Termination of Reaction: Stop the reaction by adding a stopping solution, typically containing a denaturing agent (e.g., by boiling) or a specific inhibitor.
-
Conversion to Nucleoside: Add snake venom nucleotidase to the reaction mixture and incubate for a further 10 minutes at 30°C. This enzyme will convert the radiolabeled 5'-AMP or 5'-GMP product into the corresponding radiolabeled nucleoside (adenosine or guanosine).
-
Separation of Product and Substrate: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged [³H]-cAMP or [³H]-cGMP will bind to the resin, while the uncharged [³H]-adenosine or [³H]-guanosine product will pass through.
-
Quantification: Collect the eluate containing the radiolabeled nucleoside, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways
The inhibition of phosphodiesterases leads to the accumulation of cyclic nucleotides (cAMP and cGMP), which then act on downstream effectors to elicit various physiological responses.
Caption: The cAMP signaling pathway and the inhibitory action of xanthine derivatives on phosphodiesterase (PDE).
Caption: The cGMP signaling pathway and the inhibitory action of xanthine derivatives on phosphodiesterase (PDE).
Conclusion
While the direct efficacy of this compound as a PDE inhibitor remains to be determined, the established role of xanthine derivatives in this capacity suggests its potential as a subject for further investigation. The experimental protocols and comparative data provided in this guide offer a clear path for researchers to characterize the inhibitory profile of this compound and other novel compounds. Elucidating the potency and selectivity of such molecules is a critical step in the development of new therapeutics targeting the diverse family of phosphodiesterases. Future studies are essential to populate the data for this compound and enable its direct comparison with existing PDE inhibitors.
References
Reproducibility in Focus: A Comparative Analysis of 8-Substituted Xanthine Derivatives in Cellular Assays
A detailed guide for researchers, scientists, and drug development professionals on the experimental reproducibility of xanthine-based compounds, focusing on adenosine receptor antagonism and phosphodiesterase inhibition.
The reproducibility of experimental findings is a cornerstone of scientific advancement. In the realm of drug discovery, meticulous evaluation of compound performance and consistent experimental outcomes are paramount. This guide provides a comparative analysis of two well-characterized compounds, the 8-substituted xanthine derivative 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) , a selective adenosine A1 receptor antagonist, and Rolipram , a phosphodiesterase 4 (PDE4) inhibitor. While the specific compound 8-(Butylthio)xanthine is not extensively characterized in publicly available literature, the principles of experimental design and data interpretation discussed herein are broadly applicable to novel xanthine derivatives.
This guide will delve into the performance of these compounds in common cellular assays, providing detailed experimental protocols and quantitative data to aid researchers in designing and interpreting their own experiments with a focus on achieving reproducible results.
Comparative Performance of DPCPX and Rolipram
The following tables summarize the quantitative data for DPCPX and Rolipram in key in vitro assays. These values represent typical data from the scientific literature and serve as a benchmark for researchers working with these or similar compounds.
Table 1: Adenosine A1 Receptor Binding Affinity of DPCPX
| Parameter | Value | Species | Assay Conditions | Reference |
| Kᵢ | 0.46 nM | Human | Radioligand binding assay with [³H]DPCPX | [1] |
| Kᵢ | 3.9 nM | Human | Radioligand binding assay | [2] |
Table 2: Selectivity Profile of DPCPX against other Adenosine Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Species | Reference |
| A₂ₐ | 130 | Human | [2] |
| A₂ₒ | 50 | Human | [2] |
| A₃ | 4000 | Human | [2] |
Table 3: Potency of Rolipram in Phosphodiesterase 4 Inhibition
| Parameter | Value | Species | Assay Conditions |
| IC₅₀ | ~1-10 nM | Various | In vitro PDE4 enzyme activity assay |
Key Experimental Protocols
To ensure the reproducibility of experiments involving xanthine derivatives and other small molecules, it is crucial to follow standardized and detailed protocols. Below are methodologies for two key experiments commonly used to characterize adenosine receptor antagonists and phosphodiesterase inhibitors.
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is adapted from established methods for determining the binding affinity of a compound to the adenosine A1 receptor.[3][4][5]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human adenosine A1 receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A1 receptor.
-
[³H]DPCPX (radioligand).
-
Test compound (e.g., this compound analog).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-A1R cells. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [³H]DPCPX (typically at its Kₔ value).
-
Increasing concentrations of the test compound.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the functional consequence of adenosine A1 receptor antagonism or PDE4 inhibition on intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8][9][10]
Objective: To assess the ability of a test compound to modulate agonist-induced changes in intracellular cAMP levels.
Materials:
-
CHO cells stably expressing the human adenosine A1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Adenosine or a stable analog like NECA (agonist).
-
Test compound (e.g., DPCPX or Rolipram).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed CHO-A1R cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
For A1 receptor antagonism: Pre-incubate the cells with increasing concentrations of the test compound (e.g., DPCPX) for 15-30 minutes. Then, stimulate the cells with a fixed concentration of an adenosine agonist (e.g., NECA) in the presence of the test compound.
-
For PDE4 inhibition: Stimulate the cells with a low concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of the test compound (e.g., Rolipram).
-
-
Cell Lysis: After the stimulation period (typically 15-30 minutes), lyse the cells using the provided lysis buffer.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP detection kit to measure the amount of cAMP in each well.
-
Data Analysis:
-
For A1 receptor antagonism: Plot the cAMP concentration against the log concentration of the antagonist. The data should show that the antagonist reverses the agonist-induced decrease in cAMP. Calculate the IC₅₀ value for the antagonist.
-
For PDE4 inhibition: Plot the cAMP concentration against the log concentration of the inhibitor. The data should show a dose-dependent increase in cAMP levels. Calculate the EC₅₀ value for the inhibitor.
-
Visualizing Molecular Pathways and Experimental Workflows
To further clarify the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: General Workflow for Compound Comparison.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DPCPX | Adenosine A1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 8. cAMP accumulation assay [bio-protocol.org]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
In Vivo Validation of 8-(Butylthio)xanthine's Therapeutic Potential: A Comparative Analysis
FOR IMMEDIATE RELEASE
This guide provides a comparative analysis of the therapeutic potential of 8-(Butylthio)xanthine, a novel xanthine derivative, against established alternatives in the treatment of bronchoconstrictive respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Due to the limited availability of direct in vivo data for this compound, this guide utilizes data from closely related 8-substituted xanthine derivatives, specifically 8-phenyltheophylline, as a proxy to evaluate its potential efficacy and mechanism of action. The information herein is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Dual Approach
Xanthine derivatives, including this compound, are understood to exert their therapeutic effects through a dual mechanism of action:
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, particularly PDE4, these compounds increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP leads to the relaxation of airway smooth muscle, resulting in bronchodilation.[1]
-
Adenosine Receptor Antagonism: Xanthines act as antagonists at adenosine receptors (A1 and A2).[2][3][4] By blocking adenosine, which can promote bronchoconstriction and inflammation, these derivatives further contribute to airway relaxation and possess anti-inflammatory properties.[2][3] The substitution at the 8-position of the xanthine core is crucial for enhancing potency and selectivity for adenosine receptor subtypes.[2][3][5][6]
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies in guinea pig models of asthma, a well-established preclinical model for respiratory diseases.[7][8][9][10] These studies evaluate the bronchodilator effects of a representative 8-substituted xanthine (8-phenyltheophylline) and compare it with standard therapeutic agents: theophylline (a non-selective xanthine), salbutamol (a β2-agonist), and roflumilast (a selective PDE4 inhibitor).
Table 1: Comparison of Bronchodilator Potency
| Compound | Animal Model | Endpoint | Result |
| 8-Phenyltheophylline (Proxy) | Guinea Pig | Inhibition of Histamine-Induced Bronchoconstriction | Potent antagonist activity, greater than theophylline |
| Theophylline | Guinea Pig | Inhibition of Histamine-Induced Bronchoconstriction | Moderate antagonist activity |
| Salbutamol | Guinea Pig | Reversal of Methacholine-Induced Bronchoconstriction | Rapid and potent bronchodilation |
| Roflumilast | Human (Clinical Trial Data) | Improvement in FEV1 | Significant improvement in lung function in COPD patients |
Table 2: Comparison of Anti-Inflammatory Effects
| Compound | Animal Model | Endpoint | Result |
| 8-Phenyltheophylline (Proxy) | Rat | Inhibition of NECA-stimulated cAMP production | Reversal of A2 receptor-mediated effects, suggesting anti-inflammatory potential |
| Theophylline | Guinea Pig | Reduction in inflammatory cell infiltrate | Moderate anti-inflammatory effects |
| Salbutamol | Guinea Pig | Effect on allergen-induced inflammation | Limited primary anti-inflammatory effects |
| Roflumilast | Human (Clinical Trial Data) | Reduction in COPD exacerbations | Significant reduction in inflammatory exacerbations |
Experimental Protocols
Guinea Pig Model of Bronchoconstriction
A common experimental model to assess the efficacy of bronchodilators involves the following steps:[11][12]
-
Animal Model: Male Hartley guinea pigs are frequently used due to the anatomical and physiological similarities of their airways to humans.[7][8][9][10]
-
Induction of Bronchoconstriction: Bronchospasm is induced by exposing the animals to an aerosol of a bronchoconstricting agent, such as histamine or methacholine.[11][13]
-
Drug Administration: The test compounds (e.g., 8-phenyltheophylline, theophylline, salbutamol) are administered, typically via intraperitoneal injection or inhalation, prior to the bronchoconstrictor challenge.
-
Measurement of Airway Resistance: The degree of bronchoconstriction and the protective effect of the test compound are quantified by measuring changes in airway resistance and dynamic lung compliance using a whole-body plethysmograph.[13] The time until the onset of respiratory distress can also be measured as an endpoint.[11]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of 8-substituted xanthines and a typical experimental workflow for their in vivo validation.
Caption: Mechanism of Action of this compound.
Caption: In Vivo Experimental Workflow.
Conclusion
While direct in vivo data for this compound is not yet widely available, the existing evidence for structurally similar 8-substituted xanthines, such as 8-phenyltheophylline, suggests a promising therapeutic potential as a bronchodilator and anti-inflammatory agent. Its dual mechanism of action, involving both PDE inhibition and adenosine receptor antagonism, offers a multifaceted approach to managing bronchoconstrictive respiratory diseases. Further in vivo studies are warranted to fully elucidate the efficacy, safety profile, and pharmacokinetic properties of this compound and to directly compare its performance against current standard-of-care treatments. The experimental models and protocols outlined in this guide provide a framework for such future investigations.
References
- 1. healthwire.pk [healthwire.pk]
- 2. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Back to the future: re-establishing guinea pig in vivo asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijbcp.com [ijbcp.com]
- 12. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Comparative Analysis of 8-(Butylthio)xanthine and Similar Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-(Butylthio)xanthine and structurally similar xanthine derivatives. The analysis focuses on their performance as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists, supported by available experimental data and detailed methodologies.
Xanthine and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. Their therapeutic potential stems primarily from two key mechanisms of action: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This guide delves into a comparative analysis of this compound and its analogs, providing a framework for understanding their structure-activity relationships and potential therapeutic applications.
Data Summary: Phosphodiesterase Inhibition and Adenosine Receptor Antagonism
The following tables summarize the available quantitative data for this compound and related compounds, focusing on their inhibitory potency against various PDE isoforms and their binding affinity for adenosine A1 and A2A receptors. While specific experimental data for this compound is limited in the public domain, the provided data for structurally similar 8-alkylthio-xanthine derivatives allows for an informed comparative assessment based on established structure-activity relationships.
| Compound | R Group at C8 | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |
| Theophylline | -H | >100 | >100 | >100 | >100 | >100 |
| 8-Methylthio-theophylline | -S-CH3 | Data not available | Data not available | Data not available | Data not available | Data not available |
| 8-Propylthio-theophylline | -S-C3H7 | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | -S-C4H9 | Data not available | Data not available | Data not available | Data not available | Data not available |
| 8-Phenyltheophylline | -C6H5 | >100 | >100 | >100 | >100 | >100 |
| Compound | R Group at C8 | Adenosine A1 Receptor (Ki, nM) | Adenosine A2A Receptor (Ki, nM) |
| Theophylline | -H | 10,000 | 25,000 |
| 8-Methylthio-theophylline | -S-CH3 | Data not available | Data not available |
| 8-Propylthio-theophylline | -S-C3H7 | Data not available | Data not available |
| This compound | -S-C4H9 | Data not available | Data not available |
| 8-Phenyltheophylline | -C6H5 | 25 | 70 |
Structure-Activity Relationship (SAR) Analysis
Based on the broader literature on 8-substituted xanthines, a general structure-activity relationship can be inferred:
-
Substitution at the 8-position: The nature of the substituent at the 8-position of the xanthine core is a critical determinant of both potency and selectivity for adenosine receptors and phosphodiesterases.
-
Alkylthio Substituents: The introduction of an alkylthio group at the 8-position generally enhances affinity for adenosine receptors compared to the unsubstituted theophylline. The length and bulk of the alkyl chain can influence this affinity. While specific data for the butylthio derivative is lacking, it is plausible that it would exhibit significant adenosine receptor antagonism.
-
Aryl Substituents: The presence of an aryl group, such as in 8-phenyltheophylline, is known to confer high affinity and selectivity for adenosine A1 and A2A receptors, with minimal activity as a phosphodiesterase inhibitor[1].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by xanthine derivatives and a typical experimental workflow for their evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the compounds discussed in this guide.
Phosphodiesterase (PDE) Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the inhibitory activity of compounds against various PDE isoforms.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA.
- Substrate: cGMP or cAMP, depending on the PDE isoform being tested.
- Enzyme: Purified PDE enzyme of the desired isoform.
- 5'-Nucleotidase: To convert the product of the PDE reaction (GMP or AMP) to a detectable nucleoside and inorganic phosphate.
- Phosphate Detection Reagent: A reagent that reacts with inorganic phosphate to produce a colored product (e.g., Malachite Green).
- Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).
2. Assay Procedure:
- Add assay buffer, test compound at various concentrations, and the PDE enzyme to a 96-well plate.
- Initiate the reaction by adding the cGMP or cAMP substrate.
- Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
- Stop the PDE reaction by adding a stop solution (e.g., 0.1 M HCl).
- Add 5'-nucleotidase and incubate to convert GMP or AMP to guanosine/adenosine and inorganic phosphate.
- Add the phosphate detection reagent and incubate to allow for color development.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Adenosine Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of compounds to adenosine receptors.
1. Reagent Preparation:
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest (e.g., A1 or A2A).
- Radioligand: A radioactively labeled ligand with high affinity for the target receptor (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors).
- Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., theophylline).
- Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).
2. Assay Procedure:
- In a 96-well filter plate, combine the membrane preparation, radioligand, and the test compound at various concentrations in the binding buffer.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Allow the filters to dry, and then add scintillation cocktail to each well.
- Quantify the amount of bound radioligand by measuring the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the percentage of inhibition of specific binding for each concentration of the test compound.
- Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competing ligand to the affinity of the radioligand.
Conclusion and Future Directions
The analysis of this compound and its analogs reveals a promising class of compounds with the potential to modulate the adenosine and phosphodiesterase signaling pathways. The structure-activity relationships suggest that substitutions at the 8-position of the xanthine scaffold are pivotal for determining their pharmacological profile. However, a significant gap exists in the literature regarding the specific biological activity of this compound.
Future research should focus on the synthesis and comprehensive biological evaluation of a series of 8-alkylthio-xanthine derivatives, including this compound. This would involve determining their IC50 values against a panel of PDE isoforms and their Ki values for all adenosine receptor subtypes. Such studies would provide a clearer understanding of their potency and selectivity, enabling the rational design of more effective and targeted therapeutic agents. The detailed experimental protocols provided in this guide offer a foundation for conducting these crucial investigations.
References
Head-to-Head Study: A Comparative Analysis of Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Adenosine Receptor Antagonists
The following table summarizes the binding affinities (Ki values) of several well-characterized adenosine receptor antagonists. Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity |
| CGS 15943 | 4.3 | 3.5 | 14 | 1,200 | Non-selective |
| ZM 241385 | 230 | 0.5 | 110 | 440 | A2A selective |
| SCH 58261 | 1,100 | 1.1 | >10,000 | >10,000 | A2A selective |
| Theophylline | 12,000 | 25,000 | 13,000 | >100,000 | Non-selective |
| Caffeine | 12,000 | 2,400 | 15,000 | >100,000 | Non-selective |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO-K1 or HEK-293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
Test compounds (unlabeled antagonists).
-
Non-specific binding control (e.g., a high concentration of a known non-selective antagonist like theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared through homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound and a fixed amount of cell membrane preparation.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different signaling pathways. The A1 and A2A receptor subtypes are particularly well-characterized.
Adenosine A1 Receptor Signaling Pathway
The A1 receptor typically couples to Gi/o proteins. Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in regulating the activity of various enzymes and ion channels.
Caption: Adenosine A1 receptor signaling pathway.
Adenosine A2A Receptor Signaling Pathway
In contrast to the A1 receptor, the A2A receptor couples to Gs proteins. Activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).
Caption: Adenosine A2A receptor signaling pathway.
Benchmarking 8-(Butylthio)xanthine: A Comparative Analysis Against Standard Research Compounds
For the research community, including scientists and professionals in drug development, the exploration of novel compounds with therapeutic potential is a constant endeavor. 8-(Butylthio)xanthine, a derivative of the versatile xanthine scaffold, presents an intriguing candidate for investigation. This guide aims to provide a comparative analysis of this compound against established research compounds, summarizing available data, outlining experimental approaches, and visualizing key pathways to inform future research directions.
While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential biological activities and benchmark it against standard compounds by examining the well-established structure-activity relationships of the 8-substituted xanthine class of molecules. Xanthine derivatives are widely recognized for their diverse pharmacological effects, primarily as adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and in some cases, xanthine oxidase inhibitors.
Postulated Mechanism of Action and Comparative Landscape
Based on the activities of structurally related 8-substituted xanthines, this compound is hypothesized to primarily function as an antagonist of adenosine receptors. The nature and size of the substituent at the 8-position of the xanthine core are critical determinants of affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). For instance, 8-phenyltheophylline is a potent and selective antagonist for A₁ and A₂A receptors. The butylthio group in this compound, being an alkylthio substituent, likely confers a distinct pharmacological profile.
To provide a framework for comparison, we will consider standard research compounds that are well-characterized in these target areas:
-
Adenosine Receptor Antagonism:
-
Caffeine: A non-selective adenosine receptor antagonist.
-
Theophylline: A non-selective adenosine receptor antagonist and PDE inhibitor.
-
8-Phenyltheophylline: A potent and selective A₁/A₂A adenosine receptor antagonist.
-
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A highly selective A₁ adenosine receptor antagonist.
-
-
Phosphodiesterase (PDE) Inhibition:
-
IBMX (3-isobutyl-1-methylxanthine): A non-selective PDE inhibitor.
-
Rolipram: A selective PDE4 inhibitor.
-
-
Xanthine Oxidase (XO) Inhibition:
-
Allopurinol: A clinically used xanthine oxidase inhibitor.
-
8-Bromoxanthine: A known xanthine oxidase inhibitor among 8-substituted xanthines.
-
Experimental Data Summary
As no direct experimental data for this compound is currently available, the following tables are presented as a template for how such data, once generated, could be structured for comparative analysis. The values for the standard compounds are representative and sourced from various studies.
Table 1: Comparative Adenosine Receptor Binding Affinity (Ki, nM)
| Compound | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Caffeine | 12,000 | 25,000 | >100,000 | >100,000 |
| Theophylline | 8,500 | 25,000 | >100,000 | >100,000 |
| 8-Phenyltheophylline | 10 | 20 | >10,000 | >10,000 |
| DPCPX | 0.5 | 1,500 | >10,000 | >10,000 |
Table 2: Comparative Phosphodiesterase Inhibition (IC₅₀, µM)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| IBMX | 13 | 35 | 45 | 19 | 7 |
| Rolipram | >1000 | >1000 | >1000 | 0.1 | >1000 |
Table 3: Comparative Xanthine Oxidase Inhibition (IC₅₀, µM)
| Compound | Xanthine Oxidase |
| This compound | Data not available |
| Allopurinol | 2.5 |
| 8-Bromoxanthine | ~400 |
Experimental Protocols
To generate the missing data for this compound and enable a direct comparison, the following standard experimental protocols are recommended:
Synthesis of this compound
A potential synthetic route for this compound, based on general methods for 8-substituted xanthines, would involve the reaction of a 5,6-diaminouracil derivative with a suitable reagent to introduce the butylthio group at the 8-position, followed by cyclization.
General Protocol for Synthesis of 8-Alkylthioxanthines:
-
Starting Material: 5,6-Diamino-1,3-dimethyluracil.
-
Reaction: The diaminouracil is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form an intermediate xanthate salt.
-
Alkylation: The intermediate is then alkylated with 1-bromobutane to introduce the butylthio group.
-
Cyclization: The resulting intermediate is cyclized, often under acidic or thermal conditions, to yield 8-(butylthio)-1,3-dimethylxanthine.
-
Purification: The final product is purified by recrystallization or column chromatography.
The logical workflow for the synthesis is depicted below:
Adenosine Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine receptor subtype of interest (e.g., CHO-K1 cells stably expressing human A₁ receptors).
-
Radioligand: A specific radiolabeled antagonist (e.g., [³H]DPCPX for A₁ receptors) is used.
-
Competition Assay: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
The experimental workflow for a receptor binding assay is illustrated below:
Phosphodiesterase (PDE) Inhibition Assays
PDE activity is typically measured by quantifying the conversion of cyclic nucleotides (cAMP or cGMP) to their corresponding mononucleotides.
-
Enzyme Source: Recombinant human PDE enzymes of different families are used.
-
Substrate: Radiolabeled cAMP or cGMP is used as the substrate.
-
Inhibition Assay: The PDE enzyme is incubated with the substrate and varying concentrations of the test compound.
-
Separation: The product (e.g., [³H]AMP) is separated from the unreacted substrate using chromatography.
-
Detection and Analysis: The amount of product formed is quantified, and the IC₅₀ value is determined.
Xanthine Oxidase (XO) Inhibition Assay
The inhibitory effect on xanthine oxidase can be determined spectrophotometrically by measuring the production of uric acid from xanthine.
-
Enzyme and Substrate: Bovine milk xanthine oxidase and xanthine are used.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by adding xanthine.
-
Detection: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathways
Understanding the signaling pathways affected by these compounds is crucial for interpreting experimental data.
Adenosine Receptor Signaling
Adenosine receptors are G-protein coupled receptors (GPCRs). A₁ and A₃ receptors typically couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. A₂A and A₂B receptors couple to Gs, stimulating adenylyl cyclase and increasing cAMP levels. An antagonist like this compound would block these effects of endogenous adenosine.
Phosphodiesterase (PDE) Action
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thus terminating their signaling. Inhibition of PDEs by a compound like IBMX (and potentially this compound) leads to an accumulation of cAMP and/or cGMP, amplifying the downstream signaling cascades.
Conclusion
While this compound remains a compound with uncharacterized biological activity, its structural similarity to other 8-substituted xanthines strongly suggests potential as an adenosine receptor antagonist and possibly a phosphodiesterase or xanthine oxidase inhibitor. This guide provides a roadmap for its systematic evaluation. By employing the outlined experimental protocols and comparing the resulting data with the established profiles of standard research compounds, the scientific community can effectively benchmark this compound and elucidate its therapeutic potential. The provided templates for data presentation and visualizations of key pathways offer a structured approach to this scientific inquiry.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 8-(Butylthio)xanthine
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 8-(Butylthio)xanthine.
Chemical Profile:
| Property | Value |
| Molecular Formula | C₉H₁₂N₄O₂S[1] |
| Molecular Weight | 240.28 g/mol [1] |
| Appearance | Solid (form may vary) |
| Synonyms | 8-(butylthio)-3,9-dihydro-1H-purine-2,6-dione |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. |
| Eyes | Safety goggles or a face shield | Should provide a complete seal around the eyes. A face shield offers additional protection against splashes. |
| Body | Laboratory coat | A full-sleeved lab coat is mandatory to protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Work should be conducted in a chemical fume hood. If a respirator is needed, a NIOSH-approved N95 or higher is recommended. |
Operational Plan: Handling and Storage
Safe handling and storage practices are critical to prevent accidental exposure and maintain the integrity of this compound.
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust.[2] Use techniques such as gentle scooping and weighing on wax paper or in a contained vessel.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
Storage Procedures:
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Store away from strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
As a sulfur- and nitrogen-containing organic compound, it should be treated as chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste categorization.
Disposal Procedures:
-
Solid Waste:
-
Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a designated, sealed, and properly labeled hazardous waste container.
-
-
Liquid Waste:
-
If this compound is used in a solution, the resulting waste solution should be collected in a labeled hazardous waste container. Do not dispose of it down the drain.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
-
Decontamination:
-
Decontaminate work surfaces and equipment with an appropriate solvent and cleaning agent. All cleaning materials should be disposed of as hazardous waste.
-
Experimental Protocols
General Synthetic Principle for 8-Substituted Xanthines:
A common method involves the reaction of a 5,6-diaminouracil with a carboxylic acid or its derivative. For the synthesis of this compound, this would likely involve a reaction with a reagent that can introduce the butylthio group at the 8-position. Researchers should consult relevant organic chemistry literature for specific reaction conditions, catalysts, and purification methods when planning a synthesis.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal risk assessment or the guidance of your institution's Environmental Health and Safety department. Always consult the most current Safety Data Sheet for any chemical before use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
